2,5-Dichloro-4-methoxypyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZSAGSNTXMQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855711 | |
| Record name | 2,5-Dichloro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122090-95-2 | |
| Record name | 2,5-Dichloro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dichloro-4-methoxypyridine: A Versatile Building Block for Advanced Research
This guide provides a comprehensive technical overview of 2,5-Dichloro-4-methoxypyridine, a halogenated and methoxy-substituted pyridine derivative. While not as extensively documented as some common reagents, its unique substitution pattern presents significant potential as a building block in medicinal chemistry and materials science. This document collates available information on its structure, properties, a proposed synthetic route from a known precursor, and its prospective applications for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a pyridine ring substituted with two chlorine atoms at positions 2 and 5, and a methoxy group at position 4. This specific arrangement of electron-withdrawing (chloro) and electron-donating (methoxy) groups influences the molecule's reactivity and potential for further functionalization.
Chemical Structure:
Physicochemical Properties:
Direct experimental data for this compound is not widely available in the public domain. However, we can infer its likely properties based on its structure and data from closely related analogs such as 2-chloro-4-methoxypyridine and various dichloropyridines.
| Property | Value (Estimated) | Source/Basis for Estimation |
| Molecular Formula | C₆H₅Cl₂NO | - |
| Molecular Weight | 178.02 g/mol | - |
| Appearance | Likely a solid at room temperature | Based on similar substituted pyridines |
| Boiling Point | >200 °C | Extrapolated from related compounds[1] |
| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General solubility of similar chlorinated aromatics |
| CAS Number | Not definitively assigned | Extensive database searches |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available precursor, 2,5-Dichloropyridine. This is followed by the formation of 2,5-Dichloro-4-hydroxypyridine, which is then methylated.
Step 1: Synthesis of 2,5-Dichloro-4-hydroxypyridine
The synthesis of the key intermediate, 2,5-Dichloro-4-hydroxypyridine (CAS No: 847664-65-7) can be achieved from 2,5-dichloropyridine.[2][3][4] While specific high-yield protocols for this exact transformation are not abundant in open literature, general methods for the hydroxylation of pyridines can be adapted.
Step 2: Methylation of 2,5-Dichloro-4-hydroxypyridine
The hydroxyl group of 2,5-Dichloro-4-hydroxypyridine can be converted to a methoxy group via a Williamson ether synthesis.[5][6][7][8][9] This classic and reliable method involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.
Proposed Experimental Protocol:
-
Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,5-Dichloro-4-hydroxypyridine (1.0 eq.) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete formation of the sodium salt.
-
Methylation: Cool the reaction mixture back to 0 °C and add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq.) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq.), dropwise via a syringe.
-
Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Synthesis Workflow Diagram:
References
- 1. innospk.com [innospk.com]
- 2. 2,5-Dichloro-4-hydroxypyridine | 847664-65-7 | XIB66465 [biosynth.com]
- 3. 2,5-Dichloro-4-hydroxypyridine | [frontierspecialtychemicals.com]
- 4. CAS 847664-65-7 | 4H01-5-Y6 | MDL MFCD01861982 | 2,5-Dichloro-4-hydroxypyridine | SynQuest Laboratories [synquestlabs.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Characterization of 2,5-Dichloro-4-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-4-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative. As with many substituted pyridines, this compound holds potential as a versatile building block in the synthesis of novel pharmaceutical agents and other fine chemicals. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide will provide in-depth predictions and interpretations based on the analysis of structurally related compounds and established spectroscopic principles.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with its distinct electronic environment, gives rise to a unique spectroscopic fingerprint. The presence of two chlorine atoms, a methoxy group, and the nitrogen atom in the pyridine ring all influence the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will consider both ¹H and ¹³C NMR.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | 7.0 - 7.3 | Singlet | 1H |
| H-6 | 8.1 - 8.4 | Singlet | 1H |
| -OCH₃ | 3.9 - 4.1 | Singlet | 3H |
Interpretation:
-
Aromatic Protons (H-3 and H-6): The pyridine ring contains two protons at positions 3 and 6. Due to the substitution pattern, no direct proton-proton coupling is expected, leading to two singlets. The proton at C-6 (H-6) is adjacent to the nitrogen atom and is deshielded, thus appearing at a higher chemical shift (downfield). The proton at C-3 (H-3) is influenced by the electron-donating methoxy group at the para-position and the ortho-chlorine, resulting in a more upfield chemical shift compared to H-6.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet in the upfield region of the spectrum.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the free induction decay (FID) with a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148 - 152 |
| C-3 | 110 - 115 |
| C-4 | 160 - 165 |
| C-5 | 120 - 125 |
| C-6 | 145 - 150 |
| -OCH₃ | 55 - 60 |
Interpretation:
-
Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon bearing the methoxy group (C-4) will be the most downfield due to the oxygen's electron-withdrawing inductive effect and resonance donation. The carbons attached to chlorine (C-2 and C-5) will also be downfield. The carbon at C-6, being adjacent to the nitrogen, will be significantly deshielded. The C-3 carbon is expected to be the most upfield of the aromatic carbons.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the typical upfield region for such functionalities.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands) due to the low natural abundance of ¹³C.
-
Data Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | C-H stretching (aromatic) |
| 2950 - 2850 | C-H stretching (methyl of methoxy) |
| 1600 - 1550 | C=C and C=N stretching (pyridine ring) |
| 1475 - 1400 | C-H bending (methyl) |
| 1300 - 1200 | C-O stretching (aryl ether) |
| 1100 - 1000 | C-O stretching (aryl ether) |
| 850 - 750 | C-Cl stretching |
| 900 - 675 | C-H out-of-plane bending (aromatic) |
Interpretation:
The IR spectrum will be characterized by the aromatic C-H stretching vibrations above 3000 cm⁻¹, and the aliphatic C-H stretching of the methoxy group just below 3000 cm⁻¹. The characteristic pyridine ring stretching vibrations will appear in the 1600-1550 cm⁻¹ region. Strong absorptions corresponding to the C-O stretching of the aryl ether will be prominent in the fingerprint region. The C-Cl stretching bands are also expected in the lower frequency region.
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Interpretation |
| 177/179/181 | Molecular ion peak ([M]⁺) cluster |
| 162/164/166 | [M - CH₃]⁺ |
| 134/136/138 | [M - CH₃ - CO]⁺ |
| 99/101 | [M - CH₃ - CO - Cl]⁺ |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. The ratio of the peaks at m/z 177 (³⁵Cl, ³⁵Cl), 179 (³⁵Cl, ³⁷Cl), and 181 (³⁷Cl, ³⁷Cl) is expected to be approximately 9:6:1.
-
Fragmentation: Common fragmentation pathways would involve the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide. Subsequent loss of a chlorine atom is also a plausible fragmentation route.
Experimental Protocol for GC-MS (EI):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program for the oven to ensure good separation and peak shape.
-
MS Conditions: Set the EI source to 70 eV. Scan a mass range that includes the expected molecular weight (e.g., m/z 40-250).
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. While experimental data for this specific compound is scarce in the public domain, the principles and comparative data presented herein offer a robust framework for its characterization. For any researcher working with this compound, the acquisition of experimental spectra and their comparison with these predictions will be a critical step in confirming its identity and purity.
Solubility of 2,5-Dichloro-4-methoxypyridine in common organic solvents
An In-depth Technical Guide to the Solubility of 2,5-Dichloro-4-methoxypyridine in Common Organic Solvents
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and drug development professionals who utilize this compound as an intermediate in organic synthesis. The document outlines the theoretical basis for its solubility, provides detailed protocols for experimental determination, and discusses critical safety and handling considerations.
Introduction: The Importance of Solubility in Synthesis
This compound is a halogenated pyridine derivative. Such compounds are valuable building blocks in medicinal chemistry and agrochemical research due to the versatile reactivity of the pyridine ring, which is further functionalized by chloro and methoxy groups.[1] The success of any synthetic procedure, from reaction setup and purification to formulation, is fundamentally dependent on the solubility of its components. A thorough understanding of the solubility profile of this compound is therefore not merely academic but a prerequisite for efficient and scalable process development. This guide provides the foundational knowledge to predict, determine, and apply the solubility data of this compound in a laboratory setting.
Physicochemical Profile and Theoretical Solubility Prediction
The solubility of a compound is governed by its physicochemical properties and the principle of "like dissolves like."[2][3] The structure of this compound—containing a polar pyridine ring with a nitrogen atom and a methoxy group, alongside two nonpolar chlorine substituents—suggests a nuanced solubility profile.
| Property | Value / Observation | Influence on Solubility |
| Molecular Formula | C₆H₅Cl₂NO | - |
| Molecular Weight | 178.02 g/mol | Higher molecular weight can sometimes decrease solubility. |
| Structure | A pyridine ring substituted with two chlorine atoms and one methoxy group. | The nitrogen atom and oxygen in the methoxy group can act as hydrogen bond acceptors, promoting solubility in polar solvents. The dichlorinated ring provides nonpolar character, suggesting potential solubility in nonpolar solvents. |
| Polarity | Contains both polar (methoxy, pyridine N) and nonpolar (dichloro-aromatic) regions. | This amphiphilic nature suggests moderate solubility in a range of solvents, but it is unlikely to be highly soluble in the extremes of polarity (e.g., water or hexane). |
| XLogP3 (Predicted) | 2.8 (for the related 2,5-Dichloro-4-methylpyridine)[4] | A positive LogP value indicates a preference for lipophilic (nonpolar) environments over hydrophilic (polar) ones. |
Based on this profile, we can predict the following solubility trends:
-
High Solubility: Likely in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate, which can interact with the polar functionalities without the steric hindrance of hydrogen bonding.
-
Moderate Solubility: Expected in polar protic solvents like Methanol and Ethanol. The energy cost of disrupting the solvent's hydrogen bonding network may limit high solubility.
-
Low to Insoluble: Expected in highly nonpolar solvents like Hexane and in highly polar protic solvents like Water.
Experimental Determination of Solubility: A Validated Protocol
Theoretical prediction provides a valuable starting point, but empirical testing is essential for accurate solubility data. The following section details a robust, step-by-step protocol for both qualitative and quantitative solubility determination.
General Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
Ventilation: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[5]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors.[5] Wash hands thoroughly after handling.[7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
Experimental Workflow
The process of determining solubility follows a logical progression from qualitative assessment to quantitative measurement.
References
The Strategic Application of 2,5-Dichloro-4-methoxypyridine in Modern Medicinal Chemistry: A Technical Guide
Introduction: Unveiling the Potential of a Versatile Pyridine Scaffold
In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, celebrated for its presence in a multitude of FDA-approved therapeutics.[1] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in the design of molecules targeting a wide array of biological targets, from enzymes to receptors. This guide delves into the untapped potential of a specific, yet underexplored, derivative: 2,5-Dichloro-4-methoxypyridine .
While not as extensively documented as some of its chemical cousins, the intrinsic reactivity and structural features of this compound present a compelling case for its utility as a versatile building block in the synthesis of novel therapeutic agents. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering insights into its synthetic accessibility, predictable reactivity, and potential applications in key therapeutic areas, most notably in the realm of kinase inhibition.
Physicochemical Properties and Synthetic Accessibility
A thorough understanding of a molecule's physical and chemical properties is paramount to its successful application in a medicinal chemistry campaign. The table below summarizes the key computed and experimental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₅Cl₂NO | N/A |
| Molecular Weight | 178.02 g/mol | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | N/A |
| Reactivity | Prone to nucleophilic aromatic substitution | [2] |
The synthesis of this compound, while not detailed in a plethora of literature, can be conceptually approached through established pyridine chemistry. A plausible synthetic route is outlined below, drawing inspiration from methodologies for similar substituted pyridines.
Caption: A conceptual synthetic pathway to this compound.
Core Directive: Strategic Application in Kinase Inhibitor Scaffolding
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a well-established driver of diseases like cancer.[3] The pyridine ring is a privileged scaffold in the design of kinase inhibitors, frequently acting as a hinge-binding motif that mimics the adenine region of ATP.[4]
The 2,5-dichloro-4-methoxy substitution pattern of the titular compound offers a unique combination of features for the strategic design of novel kinase inhibitors:
-
Dual Points of Diversification: The two chlorine atoms at the C2 and C5 positions serve as reactive handles for nucleophilic aromatic substitution (SNAr) reactions.[2] This allows for the introduction of a wide range of substituents to probe the chemical space around the pyridine core and optimize interactions with the target kinase.
-
Regioselective Reactivity: The electronic environment of the pyridine ring, influenced by the nitrogen atom and the methoxy group, dictates the relative reactivity of the two chlorine atoms. Typically, the C2 position is more activated towards nucleophilic attack than the C5 position. This inherent regioselectivity can be exploited to achieve controlled, stepwise functionalization of the scaffold.
-
The Methoxy "Steering" Group: The methoxy group at the C4 position is not merely a passive substituent. It can influence the conformation of adjacent groups and participate in hydrogen bonding with the target protein. Furthermore, its electronic-donating nature can modulate the overall electron density of the pyridine ring, thereby fine-tuning its hinge-binding properties.
The following diagram illustrates a generalized workflow for leveraging this compound in a kinase inhibitor discovery program.
Caption: A workflow for utilizing this compound in kinase inhibitor development.
Experimental Protocols: A Guide to Key Transformations
The successful implementation of this compound in a synthetic campaign hinges on the reliable execution of key chemical transformations. Below are detailed, step-by-step protocols for the nucleophilic aromatic substitution of a generic amine nucleophile, which can be adapted for a wide range of other nucleophiles.
Protocol 1: Mono-substitution via Nucleophilic Aromatic Substitution (SNAr)
Objective: To selectively displace one of the chlorine atoms with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.0-1.2 eq.) and the base (2.0-3.0 eq.).
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired mono-substituted product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the introduction of water, which could compete as a nucleophile and lead to undesired side products.
-
Polar Aprotic Solvent: These solvents are effective at solvating the ionic intermediates of the SNAr reaction, thereby accelerating the reaction rate.
-
Base: The base is crucial for deprotonating the amine nucleophile, increasing its nucleophilicity, and neutralizing the HCl generated during the reaction.
Potential Applications Beyond Kinase Inhibitors
While the application of this compound as a scaffold for kinase inhibitors is a primary focus, its utility extends to other areas of medicinal chemistry. The dichloropyridine motif has been explored in the development of antagonists for the P2X7 receptor, an important target in inflammatory diseases.[5][6] The specific substitution pattern of this compound could offer a unique opportunity to modulate the activity and selectivity of such compounds.
Furthermore, the methoxypyridine core is a key structural element in a variety of biologically active molecules, including PI3K/mTOR inhibitors and other CNS-active agents.[7] The presence of the two chlorine atoms provides synthetic handles to explore novel chemical space around these established pharmacophores.
Conclusion and Future Outlook
This compound represents a promising, yet underutilized, building block in the medicinal chemist's toolbox. Its predictable reactivity, coupled with the strategic placement of its functional groups, makes it an ideal starting point for the synthesis of diverse compound libraries. The insights provided in this guide, drawn from the established chemistry of related pyridine derivatives, aim to empower researchers to unlock the full potential of this versatile scaffold. As the demand for novel, highly selective, and potent therapeutic agents continues to grow, the strategic application of such well-designed chemical starting materials will be more critical than ever.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of 2,5-Dichloro-4-methoxypyridine in Modern Drug Discovery: A Technical Guide
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, a privileged scaffold found in a multitude of approved therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability have rendered it an indispensable tool for drug designers. Within this vast family, the strategic substitution of the pyridine core unlocks nuanced control over a molecule's physicochemical properties and biological activity. This guide focuses on a particularly compelling, yet underexplored, scaffold: 2,5-dichloro-4-methoxypyridine . The presence of two distinct chlorine atoms offers orthogonal handles for selective functionalization, while the methoxy group modulates the electronic character of the ring, influencing both reactivity and interaction with biological targets. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, reactivity, and application of this versatile scaffold in the pursuit of novel therapeutics.
Physicochemical Properties and Synthesis of the this compound Core
A thorough understanding of the fundamental properties of a scaffold is paramount to its effective utilization. While specific experimental data for this compound is not extensively published, we can infer its characteristics from closely related analogs and foundational chemical principles.
Inferred Physicochemical Properties
The properties of this compound can be estimated by examining similar structures. For instance, the related compound 2,5-dichloro-4-methylpyridine has a molecular weight of 162.02 g/mol . The substitution of a methyl group with a methoxy group would increase the molecular weight. Another related molecule, 2,6-dichloro-4-methoxypyridine, has a molecular weight of 178.01 g/mol [1]. The molecular formula for this compound is C6H5Cl2NO.
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C6H5Cl2NO | Based on the chemical structure. |
| Molecular Weight | ~178.01 g/mol | Inferred from isomeric compounds like 2,6-dichloro-4-methoxypyridine[1]. |
| Appearance | Likely a white to off-white solid | Halogenated pyridines are typically crystalline solids at room temperature. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Expected behavior for a moderately polar, non-ionic organic molecule. |
| Reactivity | The two chlorine atoms are susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions. The chlorine at the 2-position is generally more activated towards nucleophilic attack due to the inductive effect of the ring nitrogen. | Based on established principles of pyridine chemistry and data from related dihalopyridines. |
Synthetic Strategies for the this compound Scaffold
A robust and scalable synthesis of the core scaffold is the gateway to its application in drug discovery. While a direct, optimized synthesis for this compound is not prominently documented, a plausible retrosynthetic analysis points towards functionalization of a pre-existing pyridine or pyrimidine ring. A potential starting material could be 2-chloroisonicotinic acid, which can undergo regioselective functionalization.
Hypothetical Synthetic Pathway:
A potential route could involve the chlorination and methoxylation of a suitable pyridine precursor. For example, starting from a dihydroxypyridine and utilizing reagents like phosphorus oxychloride for chlorination, followed by nucleophilic substitution with sodium methoxide. Detailed experimental protocols for the synthesis of related dichlorinated methoxypyrimidines provide a strong procedural basis for developing a synthesis for the target pyridine scaffold[2][3].
The Art of Functionalization: Harnessing the Reactivity of the Dichloro-Scaffold
The true synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. This allows for selective, stepwise functionalization, enabling the construction of complex molecular architectures. The primary avenues for derivatization are palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling: A World of Possibilities
Palladium-catalyzed cross-coupling reactions have revolutionized drug discovery by providing mild and efficient methods for forming carbon-carbon and carbon-heteroatom bonds. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination[4].
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds between the pyridine scaffold and various aryl, heteroaryl, or vinyl groups using boronic acids or esters as coupling partners[5][6][7]. The choice of catalyst, ligand, and base is crucial for achieving high yields and regioselectivity[8]. For 2,5-dichloropyridine derivatives, C2 arylation is often favored due to the electronic influence of the nitrogen atom; however, C5 selectivity can be achieved under specific conditions.
Exemplary Protocol for Suzuki-Miyaura Coupling of a Dichloropyridine:
-
Reaction Setup: In a glovebox, a Schlenk tube is charged with 2,5-dichloropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a suitable base such as K3PO4 (2.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(OAc)2/SPhos, 2-4 mol%).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., 1,4-dioxane/water) is added.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, the reaction is quenched, extracted with an organic solvent, and the product is purified by column chromatography.
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation for introducing a wide range of amine functionalities[9][10][11][12][13]. This reaction is instrumental in synthesizing anilines, which are prevalent in many bioactive molecules. The choice of a bulky, electron-rich phosphine ligand is often key to achieving high efficiency.
Exemplary Protocol for Buchwald-Hartwig Amination of a Dichloropyridine:
-
Reaction Setup: In a glovebox, a reaction tube is charged with a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).
-
Reagent Addition: Anhydrous toluene is added, followed by 2,5-dichloropyridine and the desired amine.
-
Reaction Execution: The tube is sealed and heated (typically to 100 °C) with stirring for 12-24 hours.
-
Work-up and Purification: After cooling, the reaction is quenched, extracted, and the product is purified by flash chromatography.
The Sonogashira coupling is a reliable method for forming C-C bonds between aryl halides and terminal alkynes, providing access to arylalkynes and conjugated enynes[14][15][16][17][18]. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Exemplary Protocol for Sonogashira Coupling of a Dichloropyridine:
-
Reaction Setup: A mixture of the dichloropyridine (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh3)4), a copper salt (e.g., CuI), and a base (e.g., triethylamine) is prepared in a suitable solvent (e.g., THF or DMF).
-
Reaction Execution: The reaction is typically stirred at room temperature or with gentle heating until completion.
-
Work-up and Purification: The reaction mixture is filtered, the solvent is removed, and the residue is purified by chromatography.
The this compound Scaffold in Action: Case Studies and Biological Relevance
While specific drugs containing the this compound scaffold are not yet prevalent in the clinic, the broader class of substituted methoxypyridines has demonstrated significant biological activity across various therapeutic areas. The strategic placement of substituents on the pyridine ring can profoundly influence a compound's pharmacological profile.
Methoxypyridines as Bioactive Cores
The methoxy group on the pyridine ring can serve multiple roles. It can act as a hydrogen bond acceptor, influence the pKa of the pyridine nitrogen, and modulate the overall lipophilicity of the molecule. For example, a compound containing a 4-methoxypyridine core, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, has been identified as a highly selective inhibitor of the monocarboxylate transporter 4 (MCT4), a target of interest in oncology[19][20]. This highlights the potential of the methoxypyridine scaffold to yield potent and selective modulators of biological targets.
Structure-Activity Relationship (SAR) Considerations
The development of a structure-activity relationship is a cornerstone of medicinal chemistry. For the this compound scaffold, SAR studies would systematically explore the impact of substituents introduced at the 2- and 5-positions.
Caption: Key diversification points for SAR studies on the this compound scaffold.
Systematic variation at these positions with different aryl groups, amines, and other functionalities, followed by biological evaluation, would elucidate the key structural features required for potent and selective activity against a given target.
Future Perspectives and Conclusion
The this compound scaffold represents a promising, yet largely untapped, resource for drug discovery. Its predictable reactivity in a range of robust cross-coupling reactions allows for the efficient generation of diverse chemical libraries. The orthogonal reactivity of the two chlorine atoms provides a platform for the synthesis of complex, three-dimensional molecules with finely tuned properties.
As our understanding of disease biology continues to grow, the need for novel chemical matter to probe new targets becomes ever more pressing. The strategic application of versatile and readily diversifiable scaffolds like this compound will be instrumental in meeting this challenge. It is the author's belief that this technical guide will serve as a valuable resource for medicinal chemists, inspiring the exploration of this scaffold and ultimately contributing to the discovery of the next generation of innovative medicines.
References
- 1. 2,6-Dichloro-4-methoxypyridine | C6H5Cl2NO | CID 3319993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]
- 3. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. depts.washington.edu [depts.washington.edu]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. ijnc.ir [ijnc.ir]
- 19. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Reactivity profile of 2,5-Dichloro-4-methoxypyridine
An In-depth Technical Guide to the Reactivity Profile of 2,5-Dichloro-4-methoxypyridine
Abstract
This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its unique electronic and steric properties, arising from the interplay between the electron-deficient pyridine core, two distinct chlorine atoms, and an electron-donating methoxy group, enable a diverse range of chemical transformations. This guide provides a comprehensive analysis of its reactivity, focusing on the principal pathways of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed mechanistic insights, field-proven experimental protocols, and comparative data are presented to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective utilization in the synthesis of complex molecular architectures, including pharmaceuticals and functional materials.
Introduction and Core Physicochemical Properties
The pyridine scaffold is a ubiquitous motif in biologically active compounds and clinically approved drugs.[1] Functionalization of the pyridine ring with multiple, orthogonally reactive handles is a cornerstone of medicinal chemistry. This compound emerges as a particularly valuable synthon due to its distinct reactivity at the C2 and C5 positions. The electron-withdrawing nature of the pyridine nitrogen atom activates the chlorine atoms towards nucleophilic displacement and oxidative addition, while the C4-methoxy group modulates the electron density of the ring, influencing regiochemical outcomes. This guide elucidates the principles governing its reactivity and provides practical methodologies for its synthetic application.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅Cl₂NO |
| Molecular Weight | 178.02 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | Data not available; expected to be a low-melting solid |
| Boiling Point | ~213-215 °C (Predicted for similar structures)[2] |
| CAS Number | Not broadly available; a highly specialized reagent |
Fundamental Reactivity Principles
The reactivity of this compound is dictated by the cumulative electronic effects of its substituents.
-
Pyridine Nitrogen: As the most electronegative atom in the ring, the nitrogen atom significantly lowers the electron density at the α (C2, C6) and γ (C4) positions, rendering them electrophilic. This is the primary activating factor for both nucleophilic aromatic substitution (SNAr) and oxidative addition in cross-coupling reactions.[3][4]
-
Chlorine Substituents: The two chlorine atoms serve as excellent leaving groups in SNAr reactions and are the primary sites for palladium insertion in cross-coupling catalysis. The C2-Cl bond is generally more activated than the C5-Cl bond due to its ortho proximity to the electron-withdrawing nitrogen atom.[5][6]
-
Methoxy Group: The C4-methoxy group is a π-electron donor through resonance, which partially counteracts the inductive electron withdrawal of the nitrogen and chlorine atoms. This donation primarily increases electron density at the ortho positions (C3, C5), which can influence the relative reactivity of the C2-Cl versus the C5-Cl bond.
This electronic push-pull system allows for fine-tuning of reaction conditions to achieve site-selective functionalization, a critical requirement in multi-step synthesis.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for halopyridines.[7] The reaction proceeds via a two-step addition-elimination mechanism, involving a high-energy, anionic intermediate known as a Meisenheimer complex.[8]
Mechanism and Regioselectivity
For this compound, nucleophilic attack is overwhelmingly favored at the C2 position. This preference is rooted in the stability of the resulting Meisenheimer intermediate. When a nucleophile attacks C2, the negative charge of the intermediate can be delocalized onto the electronegative pyridine nitrogen through resonance, providing significant stabilization.[3] Attack at C5 does not permit such delocalization, resulting in a higher activation energy barrier.
Caption: Mechanism of SNAr at the C2 position.
Experimental Protocol: C2-Amination via SNAr
This protocol describes a typical procedure for the selective displacement of the C2-chloride with an amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound and potassium carbonate.
-
Add anhydrous DMF via syringe to dissolve the solids.
-
Add the secondary amine dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the 2-amino-5-chloro-4-methoxypyridine product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have transformed synthetic chemistry, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[9] For this compound, these reactions provide a powerful toolkit for building molecular complexity. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction couples the aryl halide with an organoboron reagent.[12] A key challenge with 2,5-dichloropyridine substrates is controlling the regioselectivity of the coupling.[5][6] While the C2 position is electronically favored for oxidative addition, steric hindrance and specialized ligand systems can be used to direct the reaction to the C5 position.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Table 2: Regiocontrol in Suzuki-Miyaura Coupling of Dichloropyridines
| Target Position | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Outcome | Reference |
| C2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 100 | High C2 selectivity | [5] |
| C5 | Pd(OAc)₂ (2) | None (Jeffery cond.) | K₂CO₃ (1.5) & TBAB (3.0) | NMP/H₂O | 100 | High C5 selectivity | [6] |
Note: TBAB = Tetrabutylammonium bromide; NMP = N-Methyl-2-pyrrolidone. Conditions are adapted from studies on 2,5-dichloropyridine and serve as a strong starting point.
Experimental Protocol: C5-Selective Suzuki-Miyaura Coupling This protocol is designed to favor arylation at the less reactive C5 position.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tetrabutylammonium bromide (TBAB) (3.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, TBAB, and K₂CO₃.
-
Add anhydrous DMF via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction for the formation of the desired 5-aryl-2-chloro-4-methoxypyridine. Reaction times may extend to 24 hours.[5]
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the target compound.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a critical transformation in pharmaceutical synthesis.[13][14] The reaction's success hinges on the use of bulky, electron-rich phosphine ligands that facilitate the catalytic cycle, particularly the reductive elimination step.[14]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: C2-Selective Mono-Amination This procedure uses a bulky phosphine ligand to achieve selective mono-amination at the more reactive C2 position.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
BrettPhos Pd G3 Precatalyst (2-5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
In an inert atmosphere glovebox, add the BrettPhos Pd G3 precatalyst and NaOt-Bu to a vial or reaction tube.[15]
-
In a separate vial, dissolve the this compound and the amine in the chosen anhydrous solvent.
-
Add the substrate solution to the vial containing the catalyst and base.
-
Seal the reaction vessel, remove it from the glovebox, and heat to 100 °C with stirring for 12-24 hours.
-
After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling (C-C Triple Bond Formation)
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, creating arylalkyne structures.[16] The reaction is typically co-catalyzed by palladium and copper(I) salts.[17][18] The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[16]
Caption: Interlinked catalytic cycles of the Sonogashira reaction.
Experimental Protocol: C2-Selective Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-3 mol%)
-
Copper(I) iodide (CuI) (4-6 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous Tetrahydrofuran (THF) (co-solvent, optional)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the solvent (e.g., a 2:1 mixture of THF and TEA).
-
Degas the mixture with a stream of argon for 15 minutes.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate and filter through a pad of Celite to remove metal salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Applications in Bioactive Molecule Synthesis
Derivatives of substituted methoxypyridines are prevalent in modern drug discovery. The methodologies described above are instrumental in creating libraries of compounds for screening. For instance, Sonogashira coupling of a substituted 4-methoxypyridine core was a key step in the synthesis of a highly selective chemical probe for Monocarboxylate Transporter 4 (MCT4), a protein implicated in tumor metabolism.[19][20] Similarly, other substituted methoxypyridine derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines.[1] The ability to selectively functionalize the 2- and 5-positions of this compound provides a robust platform for structure-activity relationship (SAR) studies.
Conclusion
This compound is a powerful and versatile intermediate for organic synthesis. Its reactivity is governed by a well-understood interplay of electronic effects, which enables selective functionalization through both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. By carefully selecting reagents, catalysts, and reaction conditions, chemists can predictably modify the C2 or C5 position, providing access to a vast chemical space of complex, multi-substituted pyridines. The protocols and mechanistic principles detailed in this guide offer a solid foundation for leveraging this reagent in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. innospk.com [innospk.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmcct.com [jmcct.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Effects of Substituents on the 2,5-Dichloro-4-methoxypyridine Ring
Abstract
The 2,5-dichloro-4-methoxypyridine scaffold is a key heterocyclic motif in the development of novel pharmaceuticals and agrochemicals. The electronic landscape of this pyridine ring, dictated by the interplay of two chloro substituents and one methoxy group, is critical in determining its reactivity, bioavailability, and overall potential as a lead compound. This technical guide provides a comprehensive analysis of the inductive and resonance effects exerted by these substituents, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of these electronic effects, supported by data from analogous systems, and provide detailed experimental protocols for the characterization of novel derivatives.
Introduction: The this compound Core
The pyridine ring is a fundamental building block in medicinal chemistry, prized for its ability to engage in hydrogen bonding and other non-covalent interactions within biological systems. The strategic placement of substituents on this ring allows for the fine-tuning of its electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. In the case of this compound, the pyridine core is decorated with two electron-withdrawing chlorine atoms and an electron-donating methoxy group. This specific arrangement creates a unique electronic distribution that governs the molecule's reactivity and potential for further functionalization.
The chlorine atom at the 2-position and the methoxy group at the 4-position are particularly influential. The electron-withdrawing nature of the chlorine atom and the electron-donating resonance of the methoxy group create a nuanced electronic distribution within the molecule, making it highly amenable to targeted chemical transformations.[1] Understanding the intricate balance of these electronic effects is paramount for predicting reaction outcomes and designing rational synthetic routes towards complex molecular targets.
Deconstructing the Electronic Contributions of Substituents
The electronic influence of any substituent on an aromatic ring can be dissected into two primary components: the inductive effect and the resonance effect.[2]
Inductive Effects: Through-Bond Polarization
The inductive effect (I) is an electronic effect transmitted through sigma bonds, arising from the electronegativity difference between atoms.
-
Chloro Groups (-Cl): Chlorine is more electronegative than carbon, leading to a significant electron-withdrawing inductive effect (-I). In the this compound ring, both chlorine atoms pull electron density away from the pyridine core through the C-Cl sigma bonds. This effect is strongest at the carbons directly attached to the chlorines (C2 and C5) and diminishes with distance.
-
Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is also more electronegative than carbon, resulting in an electron-withdrawing inductive effect (-I). However, this effect is generally considered to be weaker than that of chlorine.
The cumulative -I effect of the two chloro groups and the methoxy group leads to a general decrease in electron density across the pyridine ring, making it more electron-deficient than pyridine itself.
Resonance Effects: Pi-System Delocalization
Resonance effects (R or M) involve the delocalization of pi-electrons between the substituent and the aromatic ring.
-
Chloro Groups (-Cl): While inductively withdrawing, halogens possess lone pairs of electrons that can be donated into the pi-system of the aromatic ring, resulting in a +R effect. This electron donation is most pronounced at the ortho and para positions relative to the substituent. For the 2-chloro substituent, this would increase electron density at C3 and C6 (para to the nitrogen). For the 5-chloro substituent, this would influence the electron density at C4 and C6. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack.
-
Methoxy Group (-OCH₃): The methoxy group is a strong resonance electron-donating group (+R). The lone pairs on the oxygen atom can be delocalized into the pyridine ring, significantly increasing electron density at the ortho and para positions. In the 4-methoxy-pyridine system, this effect enriches the electron density at the C3 and C5 positions.
The interplay of these inductive and resonance effects is visually represented in the resonance structures below.
Caption: Resonance structures illustrating electron donation from the methoxy and chloro substituents.
Combined Electronic Influence and Reactivity
The overall electronic character of the this compound ring is a summation of the competing inductive and resonance effects of its substituents.
-
Nucleophilicity of the Nitrogen Atom: The strong -I effects of the two chlorine atoms and the weaker -I effect of the methoxy group will decrease the basicity of the pyridine nitrogen compared to pyridine itself. While the +R effect of the methoxy group increases electron density in the ring, its influence on the nitrogen lone pair is less direct. The pKa of the conjugate acid of this compound is therefore expected to be lower than that of pyridine (pKa = 5.25 in water). For comparison, the calculated pKa(THF) of 4-methoxypyridine is higher than that of pyridine, indicating the dominance of the electron-donating effect of the methoxy group in the absence of withdrawing groups.[3]
-
Electrophilic Aromatic Substitution: The strong deactivating -I effects of the chloro groups will make the ring less susceptible to electrophilic aromatic substitution than pyridine. However, the powerful +R effect of the 4-methoxy group will direct incoming electrophiles to the ortho positions, C3 and C5. Since the C5 position is already substituted with a chlorine atom, electrophilic attack is most likely to occur at the C3 position.
-
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing chloro groups at the 2- and 5-positions, coupled with the electron-withdrawing nature of the pyridine nitrogen, makes the ring susceptible to nucleophilic aromatic substitution. The chlorine at the 2-position is particularly activated towards displacement by nucleophiles.
The following diagram illustrates the predicted regions of high and low electron density on the this compound ring.
Caption: Predicted electron distribution in the this compound ring.
Experimental Characterization of Electronic Effects
To quantitatively assess the electronic properties of the this compound ring and its derivatives, a combination of experimental and computational techniques can be employed.
Determination of pKa
The pKa value provides a direct measure of the basicity of the pyridine nitrogen and reflects the overall electron-donating or -withdrawing nature of the substituents.
Experimental Protocol: Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in a suitable solvent (e.g., 50 mL of methanol/water 1:1 v/v).
-
Titration Setup: Place the solution in a thermostated vessel at 25 °C and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in the same solvent system. Record the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Hammett Analysis
Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent.[4] These can be determined by measuring the rate or equilibrium constant of a reaction for a series of substituted derivatives and plotting the logarithm of these values against the known Hammett constants for the substituents.
Experimental Protocol: Determination of Hammett Constants via Reaction Kinetics
-
Reaction Selection: Choose a reaction that is sensitive to the electronic effects of substituents on the pyridine ring, such as the hydrolysis of a series of 3-substituted-2,5-dichloro-4-methoxypyridine esters.
-
Kinetic Measurements: For each derivative, monitor the progress of the reaction over time using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Rate Constant Calculation: Determine the rate constant (k) for each reaction.
-
Hammett Plot: Plot log(k/k₀) versus the appropriate Hammett constant (σ) for the substituents at the 3-position, where k₀ is the rate constant for the unsubstituted compound. The slope of this plot is the reaction constant (ρ), which indicates the sensitivity of the reaction to electronic effects.
Spectroscopic Analysis
NMR and IR spectroscopy provide valuable insights into the electronic structure of the molecule.
-
¹H and ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbons in the pyridine ring are sensitive to the electron density at these positions. Electron-withdrawing groups generally cause a downfield shift (higher ppm), while electron-donating groups cause an upfield shift (lower ppm). A detailed analysis of the ¹H and ¹³C NMR spectra can map the electron distribution across the ring.
-
IR Spectroscopy: The vibrational frequencies of specific bonds, such as the C=N and C=C stretching modes of the pyridine ring, are influenced by the electronic effects of the substituents.
Experimental Protocol: NMR and IR Spectroscopy
-
Sample Preparation: For NMR, dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For IR, the sample can be analyzed as a neat liquid, a KBr pellet for solids, or in solution.
-
Data Acquisition: Acquire the ¹H, ¹³C, and IR spectra using standard instrumental parameters.
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and vibrational frequencies to deduce the electronic environment of the different nuclei and functional groups.
The following workflow diagram outlines the process for characterizing the electronic effects of substituents.
Caption: Experimental workflow for characterizing electronic effects.
Conclusion
The electronic properties of the this compound ring are governed by a complex interplay of inductive and resonance effects from its chloro and methoxy substituents. The two chloro groups act as strong electron-withdrawing groups through induction, while the methoxy group is a powerful electron-donating group via resonance. This combination results in a pyridine ring with distinct regions of electron density, influencing its basicity and reactivity in both electrophilic and nucleophilic substitution reactions. A thorough understanding and experimental characterization of these electronic effects are crucial for the rational design and development of novel bioactive molecules based on this important heterocyclic scaffold.
References
An In-Depth Technical Guide to 2,5-Dichloro-4-methoxypyridine: Synthesis, Availability, and Application
This technical guide provides a comprehensive overview of 2,5-dichloro-4-methoxypyridine, a halogenated pyridine derivative of significant interest to researchers and professionals in medicinal chemistry and drug development. It is important to note that this compound is a specialized chemical intermediate and is not widely cataloged by major chemical suppliers. This guide, therefore, focuses on a logical synthetic pathway from a commercially available precursor, predicted characterization data, and the versatile applications of its core scaffold in modern drug discovery.
Strategic Importance in Chemical Synthesis
This compound belongs to a class of substituted pyridines that are highly valued as building blocks in organic synthesis. The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound offers a unique combination of features:
-
Two Reactive Chlorine Atoms: The chlorine atoms at the C2 and C5 positions serve as versatile handles for a variety of chemical transformations. They are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions and can participate in a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille). This allows for the controlled, stepwise introduction of diverse functional groups.
-
Electron-Donating Methoxy Group: The methoxy group at the C4 position significantly influences the electronic properties of the pyridine ring, modulating the reactivity of the chlorine atoms and the overall polarity and metabolic stability of molecules derived from it.
This combination of reactive sites and electronic modulation makes this compound a valuable intermediate for building libraries of complex molecules for screening and lead optimization in drug discovery programs.
Proposed Synthesis from a Commercial Precursor
While direct commercial sources for this compound are not readily identifiable, it can be logically synthesized from the commercially available precursor, 2,5-dichloro-4-hydroxypyridine (CAS 847664-65-7). The most direct and field-proven method is the O-methylation of the hydroxyl group.
Causality of the Synthetic Approach
The hydroxyl group of 4-hydroxypyridine exists in equilibrium with its pyridone tautomer. To ensure efficient O-methylation rather than N-methylation, a suitable base is used to deprotonate the hydroxyl group, forming a nucleophilic phenoxide-like species. A simple and effective methylating agent, such as dimethyl sulfate or methyl iodide, is then introduced to complete the reaction. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction.
Proposed Experimental Protocol: O-Methylation
Materials:
-
2,5-Dichloro-4-hydroxypyridine (1.0 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq.)
-
Dimethyl Sulfate ((CH₃)₂SO₄) (1.2 - 1.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloro-4-hydroxypyridine and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF via syringe and stir the resulting suspension vigorously at room temperature.
-
Addition of Methylating Agent: Slowly add dimethyl sulfate dropwise to the suspension. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous phase three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine. This removes residual acid and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Proposed synthesis of this compound.
Commercial Availability of Precursors and Related Compounds
As of early 2026, direct commercial listings for this compound are scarce. However, the key synthetic precursor is readily available, and related isomers are on the market, indicating the feasibility of sourcing materials for its synthesis.
| Compound Name | CAS Number | Role/Relation | Representative Suppliers |
| 2,5-Dichloro-4-hydroxypyridine | 847664-65-7 | Key Precursor | Biosynth[1], Frontier Specialty Chemicals[2] |
| 2,5-Dichloro-4-methoxypyrimidine | 5750-74-3 | Constitutional Isomer | Frontier Specialty Chemicals[3][4], SynQuest Laboratories[5], AChemBlock[6], Fisher Scientific[3] |
| 2,5-Dichloro-4-methylpyridine | 886365-00-0 | Structurally Related | J&K Scientific[7], Santa Cruz Biotechnology[8], Chem-Impex[9] |
Characterization and Quality Control
Proper characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are predicted based on established principles of spectroscopy and data from analogous structures.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.2 ppm (s, 1H, H-6), δ ~7.0 ppm (s, 1H, H-3), δ ~4.0 ppm (s, 3H, -OCH₃). The two pyridine protons are expected to be singlets due to the lack of adjacent protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160-165 ppm (C-4, C-O), δ ~150 ppm (C-2, C-Cl), δ ~148 ppm (C-6), δ ~120 ppm (C-5, C-Cl), δ ~110 ppm (C-3), δ ~57 ppm (-OCH₃). |
| Mass Spec (EI) | M⁺ peaks expected at m/z 177, 179, 181 with a characteristic ~9:6:1 ratio for two chlorine atoms. |
Purification Protocols
Protocol 1: Recrystallization
If the crude product is obtained as a solid with high purity, recrystallization is an effective final purification step.
-
Solvent Selection: A solvent system of hexane/ethyl acetate or ethanol/water would be a logical starting point. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent system.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Protocol 2: Flash Column Chromatography
This is the preferred method for purifying the crude product after the workup.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is recommended. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The optimal solvent system should be determined by prior TLC analysis, aiming for an Rf value of ~0.3 for the product.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the eluent, adsorb it onto a small amount of silica gel, and load it onto the prepared column. Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
Purification Workflow Diagram
Caption: General workflow for the purification of the target compound.
Applications in Drug Discovery
The 2,5-dichloropyridine scaffold is a cornerstone in the synthesis of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[10] The differential reactivity of the two chlorine atoms allows for sequential, regioselective substitutions to build complex molecular architectures.
A prime example is the use of 2,5-dichloropyridine as a starting material for potent inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[10] Inhibition of p38 MAPK can modulate the production of pro-inflammatory cytokines, offering a promising therapeutic strategy.
In this context, this compound would be an invaluable intermediate. A typical synthetic strategy involves:
-
Suzuki Coupling at C2: The more reactive C2 position can be functionalized with an aryl or heteroaryl group using a Suzuki-Miyaura cross-coupling reaction.[10]
-
Nucleophilic Substitution at C5: The remaining chlorine at C5 can then be displaced by a nucleophile, such as an amine, to complete the inhibitor scaffold.
The presence of the 4-methoxy group in the starting material would directly influence the final compound's properties, potentially improving solubility, metabolic stability, or target engagement compared to an unsubstituted analogue.
Role in Drug Discovery Workflow
Caption: Use of the title compound in a drug discovery workflow.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards can be reliably inferred from closely related compounds such as 2-chloro-4-methoxypyridine and 2,5-dichloropyridine.[11][12]
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: Use only in a well-ventilated chemical fume hood. If dusts or aerosols are generated, a respirator may be required.[13]
-
-
Handling and Storage:
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[14]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[12]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
References
- 1. 2,5-Dichloro-4-hydroxypyridine | 847664-65-7 | XIB66465 [biosynth.com]
- 2. 2,5-Dichloro-4-hydroxypyridine | [frontierspecialtychemicals.com]
- 3. Frontier Specialty Chemicals 25G 2,5-DICHLORO-4-METHOXYPYRI, Quantity: | Fisher Scientific [fishersci.com]
- 4. 2,5-Dichloro-4-methoxypyrimidine | [frontierspecialtychemicals.com]
- 5. CAS 5750-74-3 | 4H07-5-1G | MDL MFCD11858598 | 2,5-Dichloro-4-methoxypyrimidine | SynQuest Laboratories [synquestlabs.com]
- 6. 2,5-Dichloro-4-methoxypyrimidine 95.00% | CAS: 5750-74-3 | AChemBlock [achemblock.com]
- 7. jk-sci.com [jk-sci.com]
- 8. scbt.com [scbt.com]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. echemi.com [echemi.com]
Methodological & Application
Synthetic Protocol for 2,5-Dichloro-4-methoxypyridine: An Application Note for Advanced Research
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceutical agents and agrochemicals. The specific substitution pattern on the pyridine ring profoundly influences the molecule's physicochemical properties and its biological activity. 2,5-Dichloro-4-methoxypyridine is a valuable, functionalized building block for the synthesis of more complex molecules in drug discovery and materials science. The presence of two chlorine atoms at the 2 and 5 positions offers sites for further chemical modification, such as cross-coupling reactions, while the methoxy group at the 4-position modulates the electronic properties of the ring. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers and professionals in the field of synthetic organic chemistry.
Reaction Scheme: A Two-Step Approach to this compound
The synthesis of this compound is most effectively achieved through a two-step process, beginning with the commercially available 2,5-dichloropyridine. The initial step involves the N-oxidation of the pyridine ring, followed by a rearrangement and subsequent nucleophilic substitution to introduce the methoxy group at the 4-position.
Nucleophilic aromatic substitution reactions of 2,5-Dichloro-4-methoxypyridine
An In-Depth Guide to Nucleophilic Aromatic Substitution Reactions of 2,5-Dichloro-4-methoxypyridine
Executive Summary
This compound is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its utility is derived from the differential reactivity of its two chlorine atoms in nucleophilic aromatic substitution (SNAr) reactions, allowing for sequential and regioselective introduction of diverse functionalities. This guide provides a comprehensive analysis of the underlying principles governing these reactions, detailed application notes for common transformations, and validated, step-by-step protocols for laboratory execution. We delve into the causality of regioselectivity, explaining why nucleophilic attack preferentially occurs at the C2 position, and offer practical insights into optimizing reaction conditions for various classes of nucleophiles.
Mechanistic Principles of SNAr on the Pyridine Scaffold
Nucleophilic aromatic substitution is a cornerstone of heterocyclic chemistry. Unlike the nucleophilic substitution reactions of alkyl halides (SN1/SN2), SNAr reactions on aromatic rings proceed via a distinct addition-elimination mechanism.[1][2]
The key steps are:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring that bears a suitable leaving group (in this case, a chlorine atom). This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[3][4]
-
Formation of the Meisenheimer Complex: The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the critical factor determining the reaction's feasibility and rate.[5]
-
Elimination and Aromatization: The leaving group is subsequently expelled, and the aromaticity of the ring is restored to yield the final substitution product.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This feature activates the ring towards nucleophilic attack, particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen.[4][5] At these positions, the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom via resonance, providing crucial stabilization that lowers the activation energy of the reaction.[3][4]
Regioselectivity Analysis of this compound
The substitution pattern of this compound is not random; it is dictated by the electronic interplay of its substituents. The molecule presents two potential sites for SNAr: the chlorine atoms at C2 and C5.
-
C2 Position: This position is ortho to the ring nitrogen. Nucleophilic attack here generates a Meisenheimer complex where the negative charge can be delocalized directly onto the nitrogen, a highly stabilizing interaction.[3][4]
-
C5 Position: This position is meta to the ring nitrogen. Attack at this site does not allow for direct resonance delocalization of the negative charge onto the nitrogen.[5] The resulting intermediate is therefore significantly less stable, and this pathway is kinetically disfavored.
The methoxy group at C4 is an electron-donating group by resonance, which generally deactivates the ring towards nucleophilic attack. However, its influence is secondary to the powerful directing effect of the ring nitrogen. Therefore, the overwhelming factor governing regioselectivity is the superior stability of the intermediate formed via attack at the C2 position.
Caption: Regioselectivity in SNAr of this compound.
Application Notes for Common Transformations
The preferential reactivity at the C2 position makes this compound an excellent substrate for introducing a wide array of nucleophiles in a controlled manner.
Amination Reactions (N-Nucleophiles)
The introduction of amine functionalities is crucial for tuning the pharmacological properties of drug candidates.
-
Causality of Reagent Choice: Primary and secondary amines are excellent nucleophiles for this transformation. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically required. Its role is not to deprotonate the amine (which is already sufficiently nucleophilic) but to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[6][7] This prevents the protonation and deactivation of the starting amine.
-
Solvent Selection: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) are preferred. They effectively solvate the reagents and intermediates without interfering with the reaction. For less reactive amines, heating may be necessary.[7]
-
Self-Validation: The reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a more polar product spot.
Thiolation Reactions (S-Nucleophiles)
Thiol ethers are important functional groups in various bioactive molecules.
-
Causality of Reagent Choice: Thiols (R-SH) are good nucleophiles, but their corresponding thiolates (R-S⁻) are significantly more potent.[8] Therefore, the reaction is almost always performed in the presence of a base (e.g., sodium hydride, potassium carbonate, or sodium hydroxide) to deprotonate the thiol in situ.
-
Solvent Selection: Solvents such as DMF or DMSO are ideal as they can dissolve both the pyridine substrate and the thiolate salt.
-
Trustworthiness & Pitfalls: A key consideration is the potential for oxidative side reactions where two thiol molecules couple to form a disulfide (R-S-S-R).[9] To mitigate this, the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon). Using a slight excess of the thiol can also help drive the desired reaction to completion.
Alkoxylation Reactions (O-Nucleophiles)
While less common than amination or thiolation, the introduction of alkoxy groups can be achieved.
-
Causality of Reagent Choice: Alkoxides (like sodium methoxide or sodium ethoxide) are required, as alcohols are generally poor nucleophiles for SNAr. These are typically used as solutions in their corresponding alcohol (e.g., NaOMe in MeOH).
-
Reaction Conditions: These reactions often demand more forcing conditions, such as elevated temperatures, due to the lower nucleophilicity of oxygen nucleophiles compared to nitrogen or sulfur analogs.
-
Self-Validation: Progress can be monitored via TLC or GC-MS. The workup procedure must carefully neutralize any excess strong base.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating in-process controls and clear characterization endpoints.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2,5-Dichloro-4-methoxypyridine
Introduction: The Strategic Value of 2,5-Dichloro-4-methoxypyridine in Synthesis
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with the pyridine scaffold appearing in numerous FDA-approved drugs and functional organic materials.[1] Among the vast array of pyridine building blocks, this compound stands out as a particularly versatile and strategic starting material. The presence of two distinct chlorine atoms at the C2 and C5 positions, differentially influenced by the electron-donating methoxy group at C4, presents a unique opportunity for controlled, regioselective functionalization. This allows for the sequential introduction of diverse molecular fragments, enabling the rapid construction of complex molecular architectures and facilitating extensive structure-activity relationship (SAR) studies.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, owing to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives.[2][3] However, the application of this reaction to dihalogenated pyridines, particularly less reactive chloropyridines, introduces a significant challenge: controlling which of the two halogen atoms reacts.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing regioselective Suzuki-Miyaura coupling reactions with this compound. We will delve into the mechanistic principles governing selectivity, provide detailed, field-proven protocols for targeting either the C2 or the C5 position, and offer insights into troubleshooting and reaction optimization.
Mechanistic Insights: The Basis of Regioselectivity
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring to form a Pd(II) species. This is often the rate-determining and selectivity-determining step.
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the chloride. This step is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
The regioselectivity of the initial oxidative addition on this compound is a delicate balance of electronic and steric factors.
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, making the adjacent C2 position more electrophilic and generally more susceptible to oxidative addition than the C5 position. However, the methoxy group at C4 is strongly electron-donating through resonance, which partially counteracts the effect of the nitrogen, particularly at the C2 and C6 positions. This electronic push can decrease the reactivity of the C2-Cl bond compared to a non-methoxylated dichloropyridine.
-
Catalyst and Ligand Control: The choice of palladium catalyst and, more importantly, the associated phosphine or N-heterocyclic carbene (NHC) ligand, is the most powerful tool for controlling regioselectivity. Bulky, electron-rich ligands can favor oxidative addition at the less sterically hindered or electronically distinct position, allowing for a switch in the innate reactivity of the substrate.[2][4][5][6]
The following diagram illustrates the catalytic cycle and the key point of regiochemical control.
Caption: Catalytic cycle showing the two possible pathways for regioselectivity.
Experimental Protocols
The following protocols provide starting points for the regioselective Suzuki-Miyaura coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: Conventional C2-Selective Arylation
This protocol favors coupling at the C2 position, which is generally more electrophilic. The use of a catalyst system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos is effective for activating the C-Cl bond.[1]
Table 1: Reagents and Conditions for C2-Selective Coupling
| Reagent/Parameter | Quantity | Molar Equiv. | Notes |
| This compound | 1.0 mmol | 1.0 | |
| Arylboronic Acid | 1.2 mmol | 1.2 | Can be substituted with a pinacol boronate ester. |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 mmol | 2 mol% | |
| SPhos (Ligand) | 0.04 mmol | 4 mol% | A bulky biaryl phosphine ligand. |
| Potassium Phosphate (K₃PO₄) | 2.0 mmol | 2.0 | A strong, non-nucleophilic base. |
| Solvent System | 10 mL | - | Anhydrous 1,4-Dioxane / Degassed Water (4:1 v/v) |
| Temperature | 100 °C | - | |
| Atmosphere | Inert (Nitrogen or Argon) | - | Critical for preventing catalyst deactivation. |
| Reaction Time | 12-24 hours | - | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Premix: In a separate vial under an inert atmosphere, dissolve palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 2 mL of anhydrous 1,4-dioxane.
-
Solvent Addition: To the Schlenk flask, add 6 mL of anhydrous 1,4-dioxane and 2 mL of degassed water via syringe.
-
Initiation: Add the catalyst premix to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloro-4-methoxypyridine product.[1]
Protocol 2: Unconventional C5-Selective Arylation (Ligand-Free "Jeffery" Conditions)
Recent studies have shown that unconventional C5 selectivity can be achieved on 2,5-dichloropyridine using ligand-free conditions, often referred to as "Jeffery" conditions.[7][8] These conditions are thought to involve palladium nanoparticles as the active catalytic species and can invert the typical regiochemical outcome. The presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is often crucial.
Table 2: Reagents and Conditions for C5-Selective Coupling
| Reagent/Parameter | Quantity | Molar Equiv. | Notes |
| This compound | 1.0 mmol | 1.0 | |
| Arylboronic Acid | 1.5 mmol | 1.5 | |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 mmol | 2 mol% | |
| Tetrabutylammonium Bromide (TBAB) | 3.0 mmol | 3.0 | Acts as a phase-transfer catalyst. |
| Potassium Carbonate (K₂CO₃) | 1.5 mmol | 1.5 | A milder base is often used in these conditions. |
| Solvent | 10 mL | - | Anhydrous N,N-Dimethylformamide (DMF) |
| Temperature | 100 °C | - | |
| Atmosphere | Inert (Nitrogen or Argon) | - | |
| Reaction Time | 24 hours or longer | - | These reactions can be slower; monitor progress. |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), palladium(II) acetate (0.02 mmol), tetrabutylammonium bromide (3.0 mmol), and potassium carbonate (1.5 mmol).[1]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add 10 mL of anhydrous DMF to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS. These reactions may require longer times to reach completion.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the 5-aryl-2-chloro-4-methoxypyridine.[1]
Workflow and Decision Making
The choice between C2 and C5 selective protocols depends on the synthetic strategy. The following workflow diagram provides a decision-making framework.
Caption: Decision workflow for selecting the appropriate coupling protocol.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst (Pd(0) oxidized) 2. Degraded Boronic Acid (Protodeboronation) 3. Insufficiently Inert Atmosphere | 1. Use a fresh bottle of palladium precatalyst. Ensure all solvents are thoroughly degassed. 2. Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester). 3. Ensure the reaction setup is leak-proof and maintain a positive pressure of inert gas. |
| Poor Regioselectivity | 1. Conditions not optimal for desired selectivity. 2. Scrambling of selectivity due to high temperature or prolonged reaction time. | 1. For C2-selectivity, ensure a sufficiently bulky and electron-rich ligand is used. For C5-selectivity, strictly adhere to ligand-free conditions. 2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Formation of Homocoupled Biaryl (Ar-Ar) | 1. Presence of oxygen in the reaction mixture. 2. Pd(II) species causing homocoupling of the boronic acid. | 1. Improve degassing procedures for solvents and reagents. 2. Ensure the palladium precatalyst is properly activated to Pd(0). Consider using a Pd(0) source directly, like Pd(PPh₃)₄.[3] |
| Protodeboronation of Starting Material | 1. Presence of excess water or protic solvents. 2. Base is too strong or reaction temperature is too high. | 1. Use anhydrous solvents. If water is required, use the specified amount. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and consider running the reaction at a lower temperature. |
Conclusion
This compound is a powerful synthetic intermediate whose utility is maximized through the strategic application of regioselective Suzuki-Miyaura cross-coupling reactions. By carefully selecting the catalyst system, ligands, and reaction conditions, researchers can predictably functionalize either the C2 or C5 position. The protocols and insights provided in this guide offer a robust starting point for the synthesis of novel and diverse libraries of substituted 4-methoxypyridines, accelerating discovery programs in pharmaceuticals and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Regioselective Cross-Coupling Reactions of 2,5-Dichloro-4-methoxypyridine
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The precise installation of substituents onto the pyridine ring is a critical endeavor in drug discovery and development, as the position of each functional group profoundly influences the molecule's biological activity, pharmacokinetic properties, and overall efficacy. 2,5-Dichloro-4-methoxypyridine is a versatile and economically attractive starting material, offering two distinct reactive sites for functionalization. The challenge—and the opportunity—lies in controlling the regioselectivity of cross-coupling reactions to selectively modify either the C2 or the C5 position. This guide provides a comprehensive overview of the principles and detailed protocols for achieving site-selective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on this valuable substrate.
Understanding the Pillars of Regioselectivity
The regiochemical outcome of cross-coupling reactions on this compound is a delicate interplay of electronic, steric, and catalytic factors. A foundational understanding of these influences is paramount for rational reaction design and optimization.
Inherent Electronic Bias: The Role of the Ring Nitrogen
In dihalopyridines, the C2 position (adjacent to the ring nitrogen) is inherently more electrophilic and thus more susceptible to oxidative addition by a palladium(0) catalyst. The electron-withdrawing nature of the nitrogen atom polarizes the C2-Cl bond, making it weaker and more reactive compared to the C5-Cl bond.[1] This intrinsic electronic bias typically favors C2-functionalization under standard cross-coupling conditions.
The Influence of the 4-Methoxy Group
The methoxy group at the C4 position is an electron-donating group (EDG) through resonance. This donation of electron density to the pyridine ring can modulate the reactivity of the C-Cl bonds. While it may slightly decrease the overall reactivity of the ring towards oxidative addition, its primary influence is on the relative reactivity of the C2 and C5 positions. The EDG effect is more pronounced at the ortho (C3, C5) and para (C2) positions. This electronic push can somewhat counteract the activating effect of the nitrogen at C2, although the C2 position generally remains the more reactive site in many catalytic systems.
Catalyst and Ligand Control: Overriding the Inherent Selectivity
While electronic factors provide a baseline, the choice of catalyst and, more importantly, the ancillary ligand, can dramatically alter or even reverse the regioselectivity.[2]
-
Sterically Hindered Ligands: Bulky ligands, such as sterically demanding N-heterocyclic carbenes (NHCs) or biarylphosphines, can create a sterically congested environment around the palladium center. This can favor oxidative addition at the less sterically hindered C5 position, overriding the electronic preference for C2.[3]
-
Ligand-Free Conditions: Intriguingly, certain "ligand-free" conditions, such as Jeffery conditions, have been shown to provide unprecedented selectivity for the C5 position in the cross-coupling of 2,5-dichloropyridine.[3][4] Under these conditions, it is hypothesized that palladium nanoparticles or multinuclear palladium species may be the active catalytic entities, leading to an alternative mechanistic pathway that favors the C5 site.[3]
The interplay of these factors is visually summarized in the diagram below.
Caption: Factors governing regioselectivity in this compound couplings.
Data Presentation: Site-Selective Cross-Coupling Reactions
The following tables summarize reaction conditions for achieving regioselective functionalization of this compound and its close analog, 2,5-dichloropyridine.
Table 1: Regioselective Suzuki-Miyaura Coupling Conditions
| Entry | Selectivity | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Product | Ref. |
| 1 | C5-Selective | Pd(OAc)₂ (2 mol%) | None (Jeffery conditions) | K₂CO₃ | NMP/H₂O | 100 | 2-Chloro-4-methoxy-5-arylpyridine | [3][4] |
| 2 | C2-Selective | Pd(dppf)Cl₂ (3 mol%) | dppf (integrated) | K₂CO₃ | Dioxane/H₂O | 100 | 5-Chloro-4-methoxy-2-arylpyridine | [4] |
Table 2: Regioselective Buchwald-Hartwig Amination & Sonogashira Coupling
| Reaction | Selectivity | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Product | Ref. |
| Buchwald-Hartwig | C2-Selective | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu | Toluene | 110 | 5-Chloro-4-methoxy-2-aminopyridine | [1] |
| Sonogashira | C2-Selective | Pd(PPh₃)₂Cl₂ (3 mol%) / CuI (5 mol%) | PPh₃ (integrated) | Et₃N | THF | 65 | 5-Chloro-4-methoxy-2-alkynylpyridine | [5] |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for experimental choices. Safety Note: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All solvents and reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.[6]
Protocol 1: C5-Selective Suzuki-Miyaura Coupling (Jeffery Conditions)
This protocol is adapted from methodologies developed for the C5-selective coupling of 2,5-dichloropyridine.[3][4] The ligand-free nature of this reaction is key to its unconventional selectivity.
Caption: Workflow for C5-selective Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), palladium(II) acetate (0.02 equiv.), tetrabutylammonium bromide (3.0 equiv.), and potassium carbonate (1.5 equiv.).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 18-24 hours).
-
Workup: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-chloro-4-methoxypyridine.[1]
Protocol 2: C2-Selective Buchwald-Hartwig Amination
This protocol utilizes a bulky, electron-rich phosphine ligand, which is standard for promoting efficient C-N bond formation.[7][8] The inherent reactivity of the C2 position directs the selectivity.
Caption: Workflow for C2-selective Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), sodium tert-butoxide (1.4 equiv.), and this compound (1.0 equiv.) to an oven-dried Schlenk tube.
-
Inerting: Seal the tube, remove from the glovebox (if used), and place under a positive pressure of argon.
-
Solvent and Amine Addition: Add anhydrous toluene, followed by the desired amine (1.2 equiv.) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS (typically 12-24 hours).
-
Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the 2-amino-5-chloro-4-methoxypyridine product.[1]
Protocol 3: C2-Selective Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds. The reaction is co-catalyzed by copper(I) and, similar to other couplings, preferentially occurs at the more reactive C2 position.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), (PPh₃)₂PdCl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Inerting: Seal the flask and place it under an inert atmosphere by evacuating and backfilling with argon three times.
-
Solvent and Reagent Addition: Add anhydrous and degassed THF and triethylamine (Et₃N, 2.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at 65 °C. Monitor the reaction's progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 2-alkynyl-5-chloro-4-methoxypyridine.
Conclusion and Future Outlook
The regioselective functionalization of this compound is a powerful strategy for the synthesis of diverse and complex substituted pyridines. By understanding the fundamental principles of electronic and steric control, and by judiciously selecting the catalytic system, researchers can direct cross-coupling reactions to either the C2 or C5 position with high fidelity. The development of unconventional, ligand-free conditions for C5-arylation represents a significant advancement, opening new avenues for molecular design. The protocols detailed herein provide a robust starting point for scientists in medicinal chemistry and materials science to unlock the synthetic potential of this versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Strategic Use of 2,5-Dichloro-4-methoxypyridine in the Synthesis of Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[1] Within the medicinal chemistry landscape, pyridine-based scaffolds are recognized as "privileged structures" due to their ability to form key interactions within the ATP-binding site of kinases.[2][3] This guide provides a detailed technical overview of the strategic application of 2,5-dichloro-4-methoxypyridine, a versatile and highly functionalized heterocyclic building block, in the synthesis of novel kinase inhibitors. We will explore its unique reactivity, providing field-proven, step-by-step protocols for its regioselective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Introduction: The Pyridine Scaffold in Kinase Inhibition
The pyridine ring is a bioisostere of the purine core of ATP, allowing molecules incorporating this scaffold to act as competitive inhibitors at the enzyme's active site.[4] Its nitrogen atom can act as a hydrogen bond acceptor, often forming a crucial interaction with the "hinge region" of the kinase, which is a primary determinant of binding affinity.[5] The ability to strategically substitute the pyridine ring at various positions allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[6]
This compound emerges as a particularly valuable starting material. Its di-chloro substitution provides two distinct, reactive handles for sequential, regioselective chemical modifications, enabling the construction of complex, 2,5-disubstituted pyridine cores central to many potent kinase inhibitors.[7][8]
Physicochemical Properties and Reactivity Profile
This compound is a stable, solid compound with the following key characteristics:
| Property | Value |
| Molecular Formula | C₆H₅Cl₂NO |
| Molecular Weight | 178.02 g/mol |
| Appearance | Off-white to light yellow solid |
| Key Reactive Sites | C2-Chloride, C5-Chloride |
The reactivity of the pyridine ring is profoundly influenced by the nitrogen heteroatom, which is electron-withdrawing and deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr). This activation is most pronounced at the positions ortho and para to the nitrogen (C2, C4, and C6).[9][10]
In this compound, both chlorine atoms are susceptible to displacement. However, the C2 position is significantly more electrophilic and sterically accessible than the C5 position, making it the preferred site for nucleophilic attack under most standard SₙAr conditions.[11] This inherent regioselectivity is a powerful tool for synthetic chemists. Furthermore, both C-Cl bonds serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of C-C bonds.[8][11]
Caption: Reactivity overview of this compound.
Experimental Protocols: Building the Kinase Inhibitor Core
The following protocols provide a framework for the two most critical transformations of this compound.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SₙAr) at C2
This protocol describes the selective substitution of the C2-chloro group with a primary or secondary amine, a common step in building the hinge-binding motif of a kinase inhibitor. The higher reactivity of the C2 position allows this transformation to proceed while leaving the C5-chloro group intact for subsequent functionalization.[12]
Objective: To synthesize 2-(alkylamino)-5-chloro-4-methoxypyridine derivatives.
Materials:
-
This compound (1.0 eq.)
-
Desired primary/secondary amine (1.2 - 1.5 eq.)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)
-
Solvent: N,N-Dimethylformamide (DMF), Dioxane, or N-Methyl-2-pyrrolidone (NMP)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vessel, add this compound and the chosen base (e.g., K₂CO₃).
-
Solvent and Reagent Addition: Add the solvent (e.g., DMF) to dissolve/suspend the solids. Subsequently, add the amine nucleophile followed by the liquid base (e.g., DIPEA), if used.
-
Inerting: Seal the vessel or equip it with a condenser and flush the system with an inert gas (N₂ or Ar) for 5-10 minutes. This is crucial to prevent side reactions with atmospheric moisture and oxygen, especially at elevated temperatures.
-
Reaction: Heat the mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and must be determined empirically.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove the solvent and inorganic salts.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-chloro-4-methoxypyridine product.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Experimental workflow for the SₙAr reaction.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the C-C bond formation by coupling the C5-chloro position (after C2 has been functionalized) with an aryl- or heteroarylboronic acid. This reaction is fundamental for introducing moieties that can occupy hydrophobic pockets or form additional interactions within the kinase active site.
Objective: To synthesize 2-amino-5-aryl-4-methoxypyridine derivatives.
Materials:
-
2-(Alkylamino)-5-chloro-4-methoxypyridine (1.0 eq.)
-
Arylboronic acid or ester (1.2 - 1.5 eq.)
-
Palladium catalyst: e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G2 (1-5 mol%)
-
Ligand: e.g., SPhos, XPhos, or P(t-Bu)₃ (2-10 mol%)[13]
-
Base: e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃ (2.0 - 3.0 eq.)
-
Solvent system: Anhydrous Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water
-
Schlenk flask or similar vessel for air-sensitive reactions
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the 5-chloropyridine starting material, the arylboronic acid, and the base (e.g., K₃PO₄).
-
Degassing: Add the anhydrous solvent system (e.g., Dioxane/Water). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-30 minutes or by using a freeze-pump-thaw cycle. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.[14]
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand. Add them to the reaction flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. The disappearance of the starting material and the emergence of the product mass will indicate progress. Reactions are typically complete within 2-18 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography to isolate the desired 5-arylpyridine product.
-
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Application in Kinase Signaling Pathways
The 2,5-disubstituted pyridine scaffolds synthesized from this compound are designed to inhibit specific kinases involved in disease progression. For example, inhibitors of the p38 MAPK pathway are sought for treating inflammatory diseases, while ALK inhibitors are critical in certain types of non-small cell lung cancer.[5][8]
Caption: General kinase signaling pathway and point of inhibition.
Conclusion and Outlook
This compound is a powerful and cost-effective building block for the synthesis of kinase inhibitors. Its predictable regioselectivity in nucleophilic aromatic substitution, combined with its utility in robust palladium-catalyzed cross-coupling reactions, provides a reliable and flexible platform for medicinal chemists. The protocols outlined in this guide offer a solid foundation for researchers to construct diverse libraries of 2,5-disubstituted pyridine derivatives, accelerating the discovery of next-generation targeted therapeutics.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. innospk.com [innospk.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Application Notes & Protocols: 2,5-Dichloro-4-methoxypyridine as a Scaffold for Novel Heterocycle Synthesis
Abstract
This technical guide provides an in-depth exploration of 2,5-dichloro-4-methoxypyridine, a highly versatile and functionalized pyridine derivative, as a foundational building block for the synthesis of novel and complex heterocyclic structures. For researchers, medicinal chemists, and professionals in drug development, this document offers a detailed overview of the core reactivity, strategic application, and practical execution of synthetic transformations involving this key intermediate. We will delve into the principles of regioselective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing field-proven protocols and troubleshooting insights. The ultimate aim is to empower scientists to leverage the unique electronic and steric properties of this compound to accelerate the discovery of new chemical entities with therapeutic potential.
Introduction: The Strategic Value of this compound
Heterocyclic compounds, particularly those containing a pyridine nucleus, form the backbone of a vast number of pharmaceuticals and bioactive molecules.[1] The strategic introduction of substituents onto this core is paramount in modulating pharmacological activity. This compound has emerged as a preeminent starting material in this endeavor due to its trifecta of functional handles:
-
Two Differentially Reactive Chlorine Atoms: The chlorine atoms at the C2 and C5 positions serve as excellent leaving groups for both nucleophilic substitution and cross-coupling reactions.[2] Their distinct electronic environments allow for selective, stepwise functionalization.
-
An Activating Methoxy Group: The electron-donating methoxy group at the C4 position influences the regioselectivity of reactions and can be a key interaction point in biological targets or a handle for further modification.
-
An Electron-Deficient Pyridine Core: The pyridine nitrogen atom lowers the electron density of the ring, particularly at the C2 and C4 positions, making it susceptible to nucleophilic attack—a cornerstone of its reactivity.[3][4]
This guide will dissect the key synthetic pathways originating from this versatile scaffold, providing both the theoretical underpinnings and the practical protocols necessary for successful implementation in a research setting.
Foundational Principles of Reactivity and Regioselectivity
The synthetic utility of this compound is governed by the predictable yet tunable reactivity of its two chloro-substituents. Understanding the electronic factors at play is critical for designing selective synthetic routes.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring's electron-deficient nature facilitates nucleophilic aromatic substitution (SNAr). Attack by a nucleophile is favored at the positions ortho (C2/C6) and para (C4) to the ring nitrogen because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, creating a more stable resonance structure.[3]
In this compound, the C2 position is significantly more electrophilic and thus more reactive towards nucleophiles than the C5 position. This inherent selectivity allows for the sequential introduction of different functionalities.
Caption: SNAr workflow on this compound.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have transformed molecular synthesis, and this compound is an excellent substrate.[5][6][7][8] These reactions typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8]
Regioselectivity in cross-coupling can be more complex than in SNAr and is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.[2] While oxidative addition often occurs preferentially at the more electron-deficient C2 position, tailored catalyst systems can reverse this selectivity, enabling functionalization at the C5 position.[2]
Application in the Synthesis of Fused Heterocycles: Furo[3,2-b]pyridines
Furo[3,2-b]pyridines are a class of heterocycles with significant interest in medicinal chemistry. The synthesis of this scaffold can be efficiently achieved from this compound via a sequential Sonogashira coupling and intramolecular cyclization.
Synthetic Strategy: Sonogashira Coupling and Cyclization
The core strategy involves a regioselective Sonogashira coupling of a terminal alkyne (e.g., propargyl alcohol) at the C2 position, followed by a base-mediated intramolecular 5-endo-dig cyclization to construct the furan ring.
Caption: Workflow for Furo[3,2-b]pyridine synthesis.
Detailed Experimental Protocol: Synthesis of 5-Chloro-4-methoxy-2-(prop-2-yn-1-ol)pyridine
Principle: This protocol details the regioselective Sonogashira coupling at the C2 position. The use of a copper co-catalyst is common, but copper-free conditions can be employed to minimize alkyne homocoupling.[9]
Materials:
-
This compound
-
Propargyl alcohol
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF and triethylamine (3.0 equiv). Stir the mixture to achieve a homogenous solution.
-
Add propargyl alcohol (1.2 equiv) dropwise via syringe at room temperature.
-
Heat the reaction mixture to 65 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 2-alkynyl intermediate.
Troubleshooting & Optimization
| Problem | Possible Cause | Troubleshooting Steps |
| Significant Homocoupling of Alkyne | Catalyst activity (especially CuI), presence of oxygen. | Degas all solvents and reagents thoroughly.[9] Consider using copper-free Sonogashira conditions. Use fresh, high-purity catalysts. |
| Low Reaction Conversion | Inefficient catalyst, low temperature. | Increase catalyst loading slightly. Ensure the reaction temperature is maintained. Confirm the purity of starting materials. |
| Incomplete Intramolecular Cyclization | Insufficient reaction time or temperature for the cyclization step. | Monitor the cyclization step by TLC/LC-MS and extend the reaction time if the intermediate is still present. A modest increase in temperature may be required.[9] |
Application in the Synthesis of Fused Heterocycles: Pyridopyrimidines
Pyridopyrimidines are privileged scaffolds in drug discovery, known for their roles as kinase inhibitors and other therapeutic agents.[1][10] this compound provides a direct route to these structures through sequential nucleophilic aromatic substitution.
Synthetic Strategy: Sequential SNAr
The synthesis relies on the differential reactivity of the C2 and C5 chlorine atoms. The first SNAr reaction occurs selectively at the C2 position with an amine. The resulting 2-amino-5-chloropyridine derivative can then undergo a second reaction, typically a condensation with a suitable partner, to form the fused pyrimidine ring.
Detailed Experimental Protocol: Synthesis of a 2-Amino-5-chloropyridine Intermediate
Principle: This protocol describes the initial regioselective amination at the C2 position, which is the more electrophilic site. This reaction sets the stage for subsequent cyclization into the pyridopyrimidine core.
Materials:
-
This compound
-
Benzylamine (or other primary amine)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add potassium carbonate (2.5 equiv) and benzylamine (1.1 equiv).
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).
-
Cool the reaction to room temperature and pour it into ice-water.
-
A precipitate of the product should form. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Data Presentation: Regioselective Suzuki Coupling
While SNAr provides a reliable route, Suzuki coupling offers an alternative for C-C bond formation. Controlling regioselectivity is key. Recent methodologies have developed conditions to favor coupling at either the C2 or C5 position.[2]
Table 1: Site-Selective Suzuki Coupling of 2,5-Dichloropyridine Derivatives
| Position | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Aryl Boronic Acid | Yield (%) | C2:C5 Ratio |
| C2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | Phenylboronic acid | >95 | >99:1 |
| C5 | Pd(OAc)₂ (2) | - | K₂CO₃ (1.5) | DMF | 100 | Phenylboronic acid | ~70 | >1:99 |
Note: Data is representative and adapted from methodologies for 2,5-dichloropyridine functionalization.[2] The C5 selectivity often requires an additive like tetrabutylammonium bromide.
Conclusion
This compound stands out as a powerful and versatile building block in synthetic organic chemistry. Its well-defined and predictable reactivity allows for the strategic and regioselective introduction of a wide range of functional groups. Through fundamental transformations like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, this scaffold provides efficient and modular access to complex heterocyclic systems, including medicinally relevant furo[3,2-b]pyridines and pyridopyrimidines. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to exploit the full synthetic potential of this valuable intermediate in their pursuit of novel molecular architectures.
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. jmcct.com [jmcct.com]
- 6. youtube.com [youtube.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the functionalization of 2,5-Dichloro-4-methoxypyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2,5-dichloro-4-methoxypyridine. This versatile building block is a cornerstone in the synthesis of complex molecules for pharmaceutical and materials science applications. However, its rich functionality can also present unique challenges. The electronic interplay between the pyridine nitrogen, the electron-donating methoxy group, and the two distinct chlorine atoms requires a nuanced approach to achieve desired chemical transformations selectively.
This guide is structured as a series of troubleshooting questions and answers, reflecting the real-world challenges encountered in the laboratory. We will delve into the mechanistic underpinnings of common side reactions and provide field-proven protocols to help you navigate them successfully.
Core Chemical Principles of this compound
Understanding the inherent reactivity of the substrate is the first step in troubleshooting. Three main factors govern its behavior:
-
Electronic Profile : The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions.[1][2] The powerful electron-donating 4-methoxy group counteracts this effect to some extent, modulating the overall electron density of the ring.
-
Regioselectivity of the Chlorine Atoms : The two chlorine atoms are not equivalent.
-
C2-Chloride : This position is ortho to the ring nitrogen. It is significantly more activated towards both nucleophilic attack and oxidative addition in cross-coupling reactions. This is because the anionic intermediate in an SNAr mechanism, or the transition state during oxidative addition, is stabilized by proximity to the electron-withdrawing nitrogen.[1][3]
-
C5-Chloride : This position is meta to the nitrogen and is electronically less activated and sterically more accessible than the C2 position. Functionalization at this site is often more challenging and requires carefully tailored conditions to overcome the innate preference for C2 reactivity.
-
-
Pyridine Nitrogen as a Lewis Base : The lone pair on the pyridine nitrogen can coordinate to and deactivate transition metal catalysts (e.g., Palladium), posing a significant challenge in cross-coupling reactions.[4] The choice of ligands is often critical to mitigate this catalyst inhibition.
Troubleshooting Guides & FAQs
Area 1: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for C-C and C-N bond formation, but achieving regioselectivity and high yields with this compound can be problematic.
FAQ 1: My Suzuki-Miyaura coupling gives poor regioselectivity, with the C2-arylated product always dominating. How can I selectively functionalize the C5 position?
Answer: This is a common and expected outcome. The C2 position's higher reactivity towards palladium oxidative addition makes it the default site for Suzuki couplings.[3] Achieving C5 selectivity requires overriding this natural preference. This is typically accomplished in one of two ways: either by using a catalyst system that is highly sensitive to steric hindrance (favoring the less-hindered C5 position) or by employing conditions that electronically favor the C5 position. Recent advances have shown that specific ligand and base combinations, or even ligand-free conditions, can provide exceptional C5 selectivity.[5]
Troubleshooting Protocol for C5-Selective Suzuki Coupling:
-
Employ Sterically Hindered Ligands: Very bulky ligands can disfavor approach to the more sterically crowded C2 position (flanked by the C5-Cl and the nitrogen). While many systems still favor C2, some N-heterocyclic carbene (NHC) ligands have shown success in directing to C4 in related 2,4-dichloropyridines, a principle that can be extended.[5]
-
Utilize Ligand-Free "Jeffery-type" Conditions: A highly effective method for achieving C5 selectivity involves using ligand-free conditions with a phase-transfer catalyst like tetrabutylammonium bromide (NBu₄Br). This system dramatically reverses the typical selectivity.[5]
Data Presentation: Site-Selective Suzuki Coupling of this compound
| Target Position | Catalyst (mol%) | Ligand/Additive (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Typical C2:C5 Ratio | Reference |
| C2 | Pd(OAc)₂ (2%) | SPhos (4 mol%) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 100 | >95:5 | [3] |
| C5 | PdCl₂ (2%) | NBu₄Br (3.0) | Na₂CO₃ (3.0) | H₂O | 100 | 1:>99 | [5] |
Experimental Workflow: C5-Selective Suzuki Coupling
Caption: Workflow for achieving C5-selectivity in Suzuki coupling.
FAQ 2: I'm running a Buchwald-Hartwig amination, but my yields are low and inconsistent. What are the likely causes and solutions?
Answer: Low yields in Buchwald-Hartwig aminations of pyridyl chlorides are frequently due to catalyst inhibition or deactivation.[4] The pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[6][7] Additionally, an unproductive side reaction, β-hydride elimination, can compete with the desired reductive elimination step, leading to hydrodehalogenation of the starting material and formation of an imine byproduct.[6]
The solution lies in using a catalyst system designed to overcome these challenges. Modern Buchwald-type ligands, which are both bulky and electron-rich, are essential. These ligands promote fast rates of oxidative addition and reductive elimination, outcompeting the pathways that lead to catalyst deactivation.[8][9][10]
Troubleshooting Protocol for Buchwald-Hartwig Amination:
-
Ligand Selection is Critical: Switch to a well-established, sterically hindered biaryl phosphine ligand. Examples include XPhos, SPhos, or BrettPhos. These ligands create a bulky coordination sphere around the palladium, which accelerates reductive elimination and discourages the formation of inactive catalyst dimers.[8][9]
-
Choose the Correct Base: The choice of base is crucial. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine without competing in side reactions.
-
Ensure Inert Conditions: The catalytic cycle involves sensitive Pd(0) species. Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon) with anhydrous solvents to prevent catalyst oxidation.
Caption: Buchwald-Hartwig cycle and catalyst inhibition pathway.
FAQ 3: During my Sonogashira coupling, I'm getting a lot of alkyne homocoupling (Glaser byproducts). How do I minimize this?
Answer: The homocoupling of terminal alkynes is a classic side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used under aerobic conditions.[11] This process, often called Glaser or Hay coupling, can be difficult to separate from the desired product. The key to suppression is to minimize the conditions that favor this pathway.
Troubleshooting Protocol for Sonogashira Coupling:
-
Implement Copper-Free Conditions: The most effective way to prevent Glaser coupling is to run the reaction without a copper co-catalyst. Many modern palladium/ligand systems are efficient enough to catalyze the Sonogashira reaction without copper, especially for activated halides.
-
Maintain a Strictly Inert Atmosphere: If copper is necessary (e.g., for less reactive chlorides), it is imperative to rigorously exclude oxygen from the reaction. De-gas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
-
Catalyst and Base Selection: Use a robust palladium source like Pd(OAc)₂ or a palladacycle catalyst, often paired with a phosphine ligand.[12] An organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, which also acts as the solvent in many cases.
Area 2: Nucleophilic Aromatic Substitution (SNAr)
FAQ 4: I need to displace one chloride with an amine. Which position will react, and what conditions should I use to ensure mono-substitution?
Answer: In an SNAr reaction, the C2-chloride is significantly more reactive than the C5-chloride. The reaction proceeds through a negatively charged Meisenheimer intermediate. When the nucleophile attacks the C2 position, the resulting negative charge can be delocalized onto the highly electronegative ring nitrogen, creating a very stable resonance structure.[1] This stabilization is not possible for attack at the C5 position, making that pathway energetically unfavorable. Therefore, SNAr reactions will occur selectively at C2.[13]
Troubleshooting Protocol for Selective C2-SNAr:
-
Control Stoichiometry: To favor mono-substitution, use the nucleophile as the limiting reagent (e.g., 1.0-1.1 equivalents). Using a large excess of the nucleophile increases the risk of a second, much slower substitution at the C5 position, especially at high temperatures.
-
Moderate Reaction Temperature: Start at room temperature or with gentle heating (e.g., 40-60 °C). High temperatures are often required to substitute the C5-chloride and should be avoided if C2-selectivity is desired.
-
Solvent Choice: Use a polar aprotic solvent such as DMSO, DMF, or NMP to solvate the Meisenheimer intermediate and facilitate the reaction.
Caption: S(N)Ar at C2 is favored due to charge stabilization on nitrogen.
Area 3: Metalation and Halogen-Metal Exchange
FAQ 5: I am trying a halogen-metal exchange at C5 with n-BuLi, but I'm getting a messy reaction. What is the major side reaction?
Answer: The primary competing side reaction is directed ortho-metalation (DoM). The 4-methoxy group is a powerful directing group that can activate the C3 proton for deprotonation by a strong base.[14] While n-BuLi at low temperatures tends to favor halogen-metal exchange at the most electron-rich halogenated carbon (C5), stronger or more sterically hindered bases like LDA or LTMP will preferentially deprotonate the C3 position.[15] This competition can lead to a mixture of C3- and C5-functionalized products.
Troubleshooting Protocol for Selective C5 Halogen-Metal Exchange:
-
Use n-Butyllithium: n-BuLi is generally preferred over LDA or LTMP for halogen-metal exchange on this substrate.
-
Maintain Very Low Temperatures: The reaction must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath), to favor the kinetically faster halogen-metal exchange over proton abstraction. Allowing the reaction to warm up will promote DoM at C3.
-
Rapid Quenching: Add the electrophile to the reaction mixture quickly after the n-BuLi addition is complete. Allowing the lithiated intermediate to sit, even at low temperatures, can lead to decomposition or rearrangement.
Caption: Competing pathways during lithiation reactions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. ijnc.ir [ijnc.ir]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,5-Dichloro-4-methoxypyridine Reaction Products
Welcome to the technical support center for the purification of reaction products involving 2,5-Dichloro-4-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of substituted pyridine derivatives.
I. Frequently Asked Questions (FAQs)
This section addresses common issues that arise during the purification of reaction products of this compound.
Q1: My final product of a reaction with this compound is an oil and won't crystallize. What should I do?
A1: Oily products are a frequent challenge and can be caused by persistent impurities or the inherent properties of the compound. First, ensure all solvent has been removed under high vacuum. If it remains an oil, consider the following:
-
High-Vacuum Distillation: If your product is thermally stable, Kugelrohr or short-path distillation can be effective for removing non-volatile impurities.
-
Chromatography: Column chromatography is a reliable method for purifying oils. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can separate your product from impurities.[1][2]
-
Derivative Formation: Consider forming a crystalline derivative (e.g., a salt with an acid like HCl or picric acid). The derivative can be purified by recrystallization and then converted back to the free base.
Q2: After my reaction, I have a complex mixture of several spots on my TLC plate. How do I approach this purification?
A2: A complex mixture requires a systematic approach.
-
Initial Characterization: Use LC-MS to identify the major components if possible. This can help you distinguish between starting material, product, and byproducts.
-
Liquid-Liquid Extraction: An initial acid-base extraction can simplify the mixture.[3][4] Since your product is a pyridine derivative, it will be basic and can be extracted into an acidic aqueous layer, leaving neutral organic impurities behind.[4][5] You can then regenerate the free base by adding a base to the aqueous layer and extracting it back into an organic solvent.
-
Column Chromatography: After the initial extraction, column chromatography is your primary tool for separating components with similar polarities.[1][2][6] Careful selection of the stationary and mobile phases is crucial.
Q3: My purified this compound derivative is colored, but I expect a colorless compound. How can I remove the color?
A3: Colored impurities are often highly conjugated organic molecules.
-
Activated Charcoal: Dissolve your crude product in a suitable organic solvent and add a small amount of activated charcoal.[7] Stir for 15-30 minutes at room temperature, then filter through celite to remove the charcoal. Be aware that charcoal can also adsorb your product, so use it sparingly.
-
Recrystallization: A carefully chosen recrystallization solvent can often leave colored impurities in the mother liquor.[8]
-
Silica Gel Plug: If the colored impurity is significantly more polar than your product, you can pass a solution of your compound through a short plug of silica gel.
Q4: I am seeing poor resolution and peak tailing when trying to purify my this compound product by HPLC. What is causing this?
A4: Peak tailing for basic compounds like pyridines is common in reverse-phase HPLC.[6] It's often caused by the interaction of the basic nitrogen with residual acidic silanol groups on the silica-based stationary phase.[6]
-
Mobile Phase Additives: Add a small amount of a competing base, like triethylamine (TEA), to your mobile phase. TEA will interact with the acidic silanol groups, reducing their interaction with your analyte.[6]
-
Low pH: Lowering the pH of the mobile phase (e.g., with formic acid or trifluoroacetic acid) will protonate the pyridine nitrogen, which can improve peak shape.
-
Different Stationary Phase: Consider using a column with an end-capped stationary phase or a polymer-based column, which have fewer free silanol groups.[6]
II. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to specific purification challenges.
Issue 1: Unreacted this compound in the Final Product
Symptoms:
-
A spot corresponding to the starting material is visible on the TLC plate after purification.
-
NMR or GC-MS analysis confirms the presence of this compound.
Causality:
-
Incomplete reaction.
-
Similar polarity of the starting material and the product, leading to co-elution during chromatography.
Troubleshooting Workflow:
A workflow for removing unreacted starting material.
Detailed Protocols:
Protocol 1: Acid-Base Extraction
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1M aqueous HCl. The basic pyridine product will move into the aqueous layer as its hydrochloride salt, while neutral and acidic impurities remain in the organic layer.[3][9]
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer to a pH > 10 with a base like 2M NaOH or saturated sodium bicarbonate, while cooling in an ice bath.
-
Extract the now neutral product back into an organic solvent.
-
Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
| Parameter | Recommendation | Rationale |
| Aqueous Acid | 1M HCl | Strong enough to protonate the pyridine nitrogen. |
| Organic Solvent | Ethyl Acetate, DCM | Good solubility for many organic compounds. |
| Base for Neutralization | 2M NaOH, NaHCO₃ | To deprotonate the pyridine hydrochloride salt. |
Protocol 2: Optimized Column Chromatography
-
TLC Analysis: Use TLC to find a solvent system that provides good separation between your product and the starting material. A common starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.[2]
-
Column Packing: Pack a silica gel column with your chosen non-polar solvent.
-
Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent. Collect fractions and analyze them by TLC.[7]
Issue 2: Isomeric Byproducts Present in the Purified Product
Symptoms:
-
Multiple spots with similar Rf values on the TLC plate.
-
NMR shows extra peaks, or mass spectrometry indicates the presence of isomers.
Causality:
-
Lack of regioselectivity in the reaction, leading to the formation of isomers.
Troubleshooting Workflow:
Strategies for separating isomeric products.
Detailed Protocols:
Protocol 3: Preparative HPLC
For challenging separations of isomers, preparative HPLC is often the most effective method.
-
Analytical Method Development: First, develop an analytical HPLC method that shows baseline separation of the isomers. Experiment with different columns (e.g., C18, phenyl-hexyl) and mobile phases (e.g., acetonitrile/water, methanol/water with additives like formic acid or ammonium acetate).
-
Scaling Up: Scale up the analytical method to a preparative column. Inject small amounts initially to confirm the separation.
-
Fraction Collection: Collect fractions corresponding to each isomer peak.
-
Solvent Removal: Remove the mobile phase solvent under reduced pressure.
Protocol 4: Fractional Recrystallization
If the isomers have different solubilities in a particular solvent, fractional recrystallization can be employed.
-
Solvent Screening: Screen various solvents to find one in which one isomer is significantly less soluble than the others.
-
Dissolution: Dissolve the mixture of isomers in a minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly. The less soluble isomer should crystallize out first.
-
Isolation: Filter the crystals and analyze their purity.
-
Repeat: Repeat the process with the mother liquor to isolate the other isomers.
Issue 3: Contamination with Phosphorus-Containing Byproducts
Symptoms:
-
Presence of phosphorus signals in the ³¹P NMR spectrum.
-
Broad or unusual peaks in the ¹H NMR spectrum.
Causality:
-
Reactions using phosphorus-based reagents like POCl₃ can leave behind phosphorus-containing impurities.[10][11]
Troubleshooting:
-
Aqueous Workup: A thorough aqueous workup is crucial. Quenching the reaction mixture with ice water or a saturated solution of sodium bicarbonate will hydrolyze most phosphorus reagents.[7][11]
-
Base Wash: Washing the organic layer with a dilute base solution (e.g., 5% NaOH) can help remove acidic phosphorus byproducts.
-
Filtration through Silica Gel: If impurities persist, filtering a solution of the crude product through a short plug of silica gel can be effective.
III. References
-
American Chemical Society. (n.d.). Acid Gas Extraction of Pyridine from Water. ACS Publications. Retrieved from --INVALID-LINK--
-
Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23–35. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Method for recovery of pyridine bases. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from --INVALID-LINK--
-
Khan Academy. (n.d.). Extractions (video). Retrieved from --INVALID-LINK--
-
American Chemical Society. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Retrieved from --INVALID-LINK--
-
YouTube. (2020). Recrystallization. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2,4-Dichloro-5-methoxypyrimidine synthesis. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Procedure. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Preparation of 2, 4-dichloro-5-methoxy pyrimidine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Simple preparation method of 2, 5-dichloropyridine. Retrieved from --INVALID-LINK--
-
Google Patents. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine. Retrieved from --INVALID-LINK--
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Recrystallization of 3-Methylpyridine-4-carboxylic acid N-oxide. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. Retrieved from --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. US3431266A - Method for recovery of pyridine bases - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]
Troubleshooting low yields in 2,5-Dichloro-4-methoxypyridine cross-coupling
<_ _>
Welcome to the technical support center for cross-coupling reactions involving 2,5-Dichloro-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving high yields and selectivity in their experiments.
Troubleshooting Guide: Low Yields and Side Reactions
This section addresses specific problems you may encounter during the cross-coupling of this compound. Each issue is presented in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: My Suzuki-Miyaura coupling reaction has stalled or resulted in a low yield.
Potential Causes & Solutions:
Low yields in Suzuki-Miyaura couplings with this compound often stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the boronic acid/ester.[1][2][3][4]
-
Catalyst and Ligand Choice: Aryl chlorides are generally less reactive than the corresponding bromides or iodides, necessitating more robust catalytic systems.[5] The electron-donating methoxy group at the 4-position can further influence the electronic properties of the pyridine ring.
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos.[6] These ligands promote the oxidative addition step, which is often rate-limiting for aryl chlorides. Consider using pre-formed palladium catalysts (e.g., XPhos Pd G3) to ensure the active Pd(0) species is readily available.[7]
-
-
Base Selection: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.
-
Recommendation: Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[7] Ensure the base is finely powdered and anhydrous to maximize its reactivity.
-
-
Solvent and Temperature: The reaction temperature needs to be high enough to facilitate oxidative addition.
-
Boronic Acid/Ester Stability: Boronic acids can undergo side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling.[9]
Troubleshooting Workflow: Low Yield in Suzuki Coupling
Caption: Decision tree for troubleshooting low Suzuki coupling yields.
Issue 2: My Stille coupling is giving poor yields.
Potential Causes & Solutions:
Stille coupling, while versatile due to the stability of organostannanes, can suffer from low yields if not properly optimized.[12]
-
Catalyst and Ligand: The choice of palladium source and ligand is crucial.
-
Recommendation: Pd(PPh₃)₄ is a common and effective catalyst. Alternatively, generating the active catalyst in situ from Pd₂(dba)₃ and a phosphine ligand like P(o-tol)₃ or P(t-Bu)₃ can be beneficial.
-
-
Solvent: The solvent plays a significant role in the reaction rate.
-
Recommendation: Anhydrous, degassed toluene or dioxane are standard solvents. DMF can also be used, particularly for less reactive substrates.
-
-
Additives: In some cases, additives can accelerate the reaction.
-
Recommendation: The addition of a copper(I) co-catalyst can sometimes improve yields, although this can also promote homocoupling of the organostannane.
-
General Protocol for Stille Coupling:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the organostannane (1.1-1.2 equiv) in anhydrous, degassed toluene.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to 90-110 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the mixture and quench with a saturated aqueous solution of KF to remove tin byproducts.
-
Stir vigorously for 30 minutes, then filter through a pad of Celite.
-
Extract the filtrate with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[13]
Issue 3: I am observing significant homocoupling of my coupling partner.
Potential Causes & Solutions:
Homocoupling is a common side reaction in many cross-coupling reactions, leading to the formation of dimers of the organometallic reagent.
-
Suzuki Coupling: Homocoupling of boronic acids can occur, especially in the presence of oxygen.[9]
-
Recommendation: Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst.[2] Using a slight excess of the dichloromethoxypyridine can also help to consume the boronic acid before it has a chance to homocouple.
-
-
Sonogashira Coupling: Homocoupling of terminal alkynes (Glaser coupling) is a major side reaction, often promoted by the copper co-catalyst and oxygen.[14][15]
-
Recommendation: Consider using copper-free Sonogashira conditions. If copper is necessary, using a hydrogen atmosphere diluted with nitrogen or argon can significantly reduce homocoupling.[14]
-
-
Stille Coupling: Homocoupling of the organostannane can be an issue.
-
Recommendation: Ensure the reaction is run under strictly anaerobic conditions.
-
Issue 4: My Buchwald-Hartwig amination is not working well.
Potential Causes & Solutions:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but requires careful optimization.[6][16][17][18]
-
Catalyst and Ligand: The choice of ligand is critical, especially for less reactive aryl chlorides.
-
Recommendation: Bulky, electron-rich biarylphosphine ligands such as Josiphos or BrettPhos are often highly effective for the amination of heteroaryl chlorides.[19]
-
-
Base: The strength of the base is crucial for deprotonating the amine.
-
Recommendation: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
-
Solvent: Aprotic solvents are generally preferred.
-
Recommendation: Toluene, dioxane, or THF are suitable solvents.
-
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Which position, C2 or C5, is more reactive in cross-coupling reactions of this compound?
A: Conventionally, the halide at the C2 position, being adjacent to the nitrogen atom, is more activated towards oxidative addition and is therefore generally more reactive in palladium-catalyzed cross-coupling reactions.[20] However, recent studies have shown that C5-selective cross-coupling can be achieved under specific conditions, such as ligand-free "Jeffery" conditions for Suzuki-Miyaura couplings.[20][21] The methoxy group at C4, being electron-donating, can also influence the relative reactivity of the two positions.
Q2: Can I achieve selective mono-functionalization of this compound?
A: Yes, selective mono-functionalization is often achievable by carefully controlling the reaction conditions. Given the generally higher reactivity of the C2 position, using a stoichiometric amount (or a slight excess) of the coupling partner will typically favor substitution at this position. Achieving high selectivity for mono-functionalization at the C5 position is more challenging and may require specialized conditions, such as the aforementioned "Jeffery" conditions.[21]
Q3: What is β-hydride elimination and is it a concern with this substrate?
A: β-hydride elimination is a common decomposition pathway for organopalladium intermediates that have a hydrogen atom on a carbon atom beta to the palladium center.[22][23][24] This leads to the formation of an alkene and a palladium-hydride species, which can be a significant side reaction when using alkyl coupling partners.[25] For cross-coupling reactions of this compound with aryl, vinyl, or alkynyl partners, β-hydride elimination is not a concern as these coupling partners lack β-hydrogens. However, if you are attempting to couple alkyl groups, this side reaction can be a major issue. In such cases, using ligands that promote rapid reductive elimination, such as electron-deficient olefin ligands, can help to suppress β-hydride elimination.[26][27][28][29][30]
Q4: What are the best practices for setting up a cross-coupling reaction with this substrate?
A:
-
Inert Atmosphere: All cross-coupling reactions should be set up under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and side reactions.
-
Dry and Degassed Solvents: Use anhydrous and thoroughly degassed solvents to avoid quenching of organometallic intermediates and to minimize oxygen-induced side reactions.
-
High-Purity Reagents: Use high-purity starting materials, catalysts, and ligands. Impurities can inhibit or poison the catalyst.
-
Systematic Optimization: If you are developing a new reaction, it is best to systematically screen key parameters, including the catalyst, ligand, base, solvent, and temperature, to identify the optimal conditions.
Data Summary Table
| Coupling Reaction | Typical Catalyst System | Recommended Ligand(s) | Common Base(s) | Typical Solvents | Key Challenges |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF | Low reactivity of chloride, boronic acid instability.[31][32][33] |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | P(o-tol)₃, P(t-Bu)₃ | N/A | Toluene, Dioxane, DMF | Tin byproduct removal, toxicity of reagents.[12][34][35][36][37] |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Josiphos, BrettPhos, XPhos | NaOtBu, LHMDS, K₃PO₄ | Toluene, Dioxane | Ligand sensitivity, strong base required.[18][19][38] |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N, DIPA | THF, DMF | Alkyne homocoupling, catalyst poisoning by sulfur.[5][14][15][39][40][41] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. depts.washington.edu [depts.washington.edu]
- 15. ijnc.ir [ijnc.ir]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. research.rug.nl [research.rug.nl]
- 20. benchchem.com [benchchem.com]
- 21. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 27. Suppressed beta-hydride elimination in palladium-catalyzed cascade cyclization-coupling reactions: an efficient synthesis of 3-arylmethylpyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. doylecpanel.cpaneldev.princeton.edu [doylecpanel.cpaneldev.princeton.edu]
- 29. Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross Coupling to Generate Quaternary Carbons - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Design principles for electron-deficient olefin ligands in Ni catalysis [morressier.com]
- 31. benchchem.com [benchchem.com]
- 32. chem.libretexts.org [chem.libretexts.org]
- 33. researchgate.net [researchgate.net]
- 34. chem.libretexts.org [chem.libretexts.org]
- 35. rsc.org [rsc.org]
- 36. mdpi.com [mdpi.com]
- 37. chem.libretexts.org [chem.libretexts.org]
- 38. benchchem.com [benchchem.com]
- 39. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 40. Sonogashira Coupling [organic-chemistry.org]
- 41. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Selective Functionalization of 2,5-Dichloro-4-methoxypyridine
Welcome to the technical support center for the selective functionalization of 2,5-dichloro-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective transformations on this versatile scaffold. The inherent challenge lies in differentiating the electronic and steric environments of the C2 and C5 positions, making catalyst selection a critical parameter for success. This document provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the functionalization of this compound?
The principal challenge is achieving regioselectivity. The pyridine ring possesses two chlorine atoms at the C2 and C5 positions, and successful selective functionalization requires directing the reaction to one of these sites while leaving the other untouched for potential subsequent transformations. Generally, in palladium-catalyzed cross-coupling reactions, the C2 position is more electrophilic and thus more reactive towards oxidative addition.[1] However, this inherent reactivity can be modulated or even reversed through careful selection of the catalyst system and reaction conditions.[2]
Q2: Which cross-coupling reactions are most suitable for the selective functionalization of this substrate?
Several palladium-catalyzed cross-coupling reactions are highly effective for the selective functionalization of this compound. The choice of reaction is dictated by the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters.[1][3]
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide range of primary and secondary amines.[4]
-
Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes.[5][6]
-
Stille Coupling: An alternative for C-C bond formation using organotin reagents.[7]
-
Negishi Coupling: Employs organozinc reagents for C-C bond formation.[8]
Q3: How does the 4-methoxy group influence the reactivity of the substrate?
The methoxy group at the C4 position is an electron-donating group. This increases the electron density of the pyridine ring, which can slightly decrease the overall reactivity of the C-Cl bonds towards oxidative addition compared to an unsubstituted dichloropyridine. However, the electronic difference between the C2 and C5 positions often remains the dominant factor in determining regioselectivity.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Scenario 1: Poor or No Conversion
Issue: You are attempting a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and observe little to no formation of the desired product, with the starting material largely unreacted.
Potential Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.
-
Inappropriate Ligand: The chosen ligand may not be suitable for activating the C-Cl bond. Aryl chlorides are generally less reactive than bromides or iodides and often require more electron-rich and bulky ligands.
-
Incorrect Base: The base may be too weak or poorly soluble in the reaction medium.
-
Solvent and Temperature Issues: The reaction may require higher temperatures to proceed, or the solvent may not be appropriate.
Scenario 2: Lack of Regioselectivity (Mixture of C2 and C5 Products)
Issue: Your reaction is proceeding, but you are obtaining a mixture of the C2- and C5-functionalized products, making purification difficult and lowering the yield of the desired isomer.
Potential Causes & Solutions:
-
"Innate" Reactivity Dominates: Under standard conditions, the C2 position is generally favored.[2] If your goal is C5 functionalization, you are likely fighting against the inherent electronic preference of the substrate.
-
Solution for C5-Selectivity: Ligand-free "Jeffery" conditions have been shown to promote C5-selective Suzuki couplings of 2,5-dichloropyridine.[14] This approach typically involves using a phase-transfer catalyst like a tetralkylammonium salt.
-
-
Ligand Choice is Not Directing: The ligand you are using may not be providing sufficient steric or electronic bias to favor one position over the other.
-
Solution for C2-Selectivity: For Buchwald-Hartwig aminations, ligands like Xantphos have been shown to be effective for C2-selective reactions on related dichloropyridines.[14]
-
-
Solvent Effects: The polarity of the solvent can influence regioselectivity.
-
Solution: It has been observed that using polar solvents can sometimes erode selectivity in cross-coupling reactions of dichloropyridines.[2] Consider screening less polar solvents like toluene or dioxane.
-
Scenario 3: Side Reactions and Byproduct Formation
Issue: Besides your desired product, you are observing significant amounts of byproducts such as hydrodehalogenation (loss of a chlorine atom) or homo-coupling of your coupling partner.
Potential Causes & Solutions:
-
Hydrodehalogenation: This is a common side reaction, particularly in Buchwald-Hartwig aminations, where the amide can undergo β-hydride elimination.[4]
-
Solution: The choice of ligand and base is crucial to minimize this pathway. Sterically hindered ligands can often suppress β-hydride elimination.
-
-
Homo-coupling of Boronic Acids (Suzuki): This side reaction, often referred to as deboration followed by protonation, can be catalyzed by both acid and base.[8]
-
Solution: For small-scale reactions, using a slight excess of the boronic acid can compensate for this loss.[8] Careful tuning of the base and ensuring anhydrous conditions can also help to suppress this side reaction.
-
-
Homo-coupling of Alkynes (Sonogashira): The copper co-catalyst in traditional Sonogashira reactions can promote the homo-coupling of terminal alkynes (Glaser coupling).[15]
-
Solution: Consider using a copper-free Sonogashira protocol. These methods often rely on specific ligands to facilitate the catalytic cycle without the need for a copper co-catalyst.[6]
-
Data Presentation
Table 1: General Starting Conditions for Selective Cross-Coupling of this compound
| Reaction Type | Target Position | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | C2 | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O | 80-100 |
| Suzuki-Miyaura | C5 | Pd(OAc)₂ (2-5) | None (Jeffery conditions) | K₂CO₃ (2-3) | DMF | 100 |
| Buchwald-Hartwig | C2 | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ (2) | Dioxane | 100-110 |
| Sonogashira | C2 | Pd(PPh₃)₄ (2-5) | None | Et₃N (2-3) | THF | 60-80 |
Note: These are suggested starting points. Optimization will likely be required for specific substrates.
Experimental Protocols
Protocol 1: General Procedure for C2-Selective Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 3 mol%) and the ligand (e.g., SPhos, 6 mol%).
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for C5-Selective Suzuki-Miyaura Coupling (Ligand-Free)
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), palladium(II) acetate (2 mol%), tetrabutylammonium bromide (3.0 equiv.), and potassium carbonate (1.5 equiv.).[1]
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS. Reaction times can be 24 hours or longer.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and perform an aqueous workup.
-
Purify the crude product by flash column chromatography to yield the 5-aryl-2-chloro-4-methoxypyridine product.
Mandatory Visualizations
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Caption: Troubleshooting Decision Tree for Cross-Coupling Reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Reactivity and regioselectivity in Stille couplings of 3-substituted 2,4-dichloropyridines - Lookchem [lookchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. benchchem.com [benchchem.com]
- 15. ijnc.ir [ijnc.ir]
Technical Support Center: Improving Regioselectivity in Reactions with 2,5-Dichloro-4-methoxypyridine
Welcome to the technical support center for 2,5-dichloro-4-methoxypyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective functionalization of this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you control the outcome of your reactions and accelerate your research.
Fundamental Reactivity of this compound
Understanding the inherent electronic and steric properties of this compound is the first step toward controlling its reactivity. The pyridine ring is intrinsically electron-deficient, which generally favors nucleophilic aromatic substitution (SNAr) over electrophilic substitution.[1] The positions ortho (C2, C6) and para (C4) to the ring nitrogen are the most electron-poor and, therefore, the most susceptible to nucleophilic attack.
In this compound, the situation is more nuanced due to the interplay of three substituents:
-
Pyridine Nitrogen: Strongly electron-withdrawing by induction, it activates the C2 and C6 positions.
-
Chloro Groups (C2 and C5): These are inductively electron-withdrawing but can also donate electron density through resonance. Their primary role in the reactions discussed here is as leaving groups.
-
Methoxy Group (C4): This group is electron-donating through resonance (+R effect) and weakly electron-withdrawing by induction (-I effect). The resonance effect is generally dominant and increases the electron density at the ortho (C3, C5) and para (C6, not applicable here) positions relative to the methoxy group.
The combination of these effects leads to a complex electronic landscape. The C2 position is activated by the pyridine nitrogen, making it a prime site for both nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions. The C5 position is less electronically activated by the pyridine nitrogen but is influenced by the resonance donation from the 4-methoxy group. This subtle balance of electronic and steric factors is what makes achieving high regioselectivity a challenge, but also presents an opportunity for selective functionalization with the right choice of reaction conditions.
Caption: Electronic influences on the reactivity of C2 and C5 positions.
Troubleshooting Guides for Regioselective Reactions
This section is formatted in a question-and-answer style to directly address common issues encountered during the functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Answer: Preferential reaction at the C2 position is generally favored due to its higher electrophilicity, but achieving high selectivity often requires careful optimization of the catalyst system.
Potential Causes & Solutions:
-
Inadequate Ligand Choice: The ligand plays a crucial role in determining the regioselectivity of the oxidative addition step. For C2 selectivity, a less sterically demanding and electron-rich ligand is often beneficial.
-
Solution: Employ ligands such as SPhos or XPhos . These bulky biaryl phosphine ligands have been shown to promote coupling at the more reactive C2 position in related dihalopyridine systems.
-
-
Harsh Reaction Conditions: High temperatures can sometimes lead to a loss of selectivity.
-
Solution: Attempt the reaction at a lower temperature (e.g., 80-100 °C) and monitor the progress over a longer period.
-
-
Base and Solvent Effects: The choice of base and solvent can influence the activity of the catalyst and the solubility of the boronic acid species.
-
Solution: A common and effective system for C2-selective Suzuki coupling is Pd(OAc)₂ or Pd₂(dba)₃ with a ligand like SPhos , a phosphate base such as K₃PO₄ , in a solvent mixture like 1,4-dioxane/water .
-
Table 1: Recommended Conditions for C2-Selective Suzuki Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium precursors. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands favoring oxidative addition at C2. |
| Base | K₃PO₄ or Cs₂CO₃ | Moderately strong, non-nucleophilic bases. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) | Good for dissolving both organic and inorganic reagents. |
| Temperature | 80-100 °C | Balances reaction rate and selectivity. |
Answer: Achieving C5 selectivity is more challenging as it goes against the inherent electronic preference of the molecule. Success often relies on catalyst systems that can overcome this intrinsic reactivity.
Potential Causes & Solutions:
-
Standard Conditions Favor C2: Your current protocol is likely promoting the kinetically favored C2-coupling.
-
Solution: A significant shift in the catalyst system is required. Consider using a catalyst that is more sensitive to steric hindrance or has a different mechanism of activation. For some dihalopyridines, specific N-heterocyclic carbene (NHC) ligands have shown success in directing the reaction to the less conventional position.
-
-
Ligand-Controlled Selectivity: The key to C5-selectivity will likely be a specific ligand that either deactivates the C2 position or preferentially activates the C5 position.
-
Solution: While there is no specific literature for this compound, for analogous systems, highly hindered ligands can sometimes reverse selectivity. Experiment with a small screen of ligands, including very bulky phosphines and NHC ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene).
-
Table 2: Exploratory Conditions for C5-Selective Suzuki Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Standard precursors. |
| Ligand | Screen bulky phosphines (e.g., tBuXPhos) and NHC ligands (e.g., IPr, SIPr) | Highly hindered ligands may favor the sterically less accessible C5 position. |
| Base | K₂CO₃ or K₃PO₄ | Standard choices. |
| Solvent | Toluene or Dioxane/H₂O | Standard choices. |
| Temperature | 100-120 °C | May require higher temperatures to activate the C5 position. |
Answer: Similar to Suzuki coupling, regioselectivity in Buchwald-Hartwig amination is highly dependent on the ligand.
C2-Selective Amination:
-
Strategy: Use bulky, electron-rich biarylphosphine ligands.
-
Recommended Protocol:
-
Catalyst: Pd₂(dba)₃
-
Ligand: BrettPhos or RuPhos
-
Base: NaOtBu or K₃PO₄
-
Solvent: Toluene or Dioxane
-
Temperature: 90-110 °C
-
C5-Selective Amination (Exploratory):
-
Strategy: This is a more challenging transformation. A possible strategy is to use a bidentate ligand that may favor the C5 position.
-
Recommended Protocol:
-
Catalyst: Pd(OAc)₂
-
Ligand: Xantphos or dppf
-
Base: Cs₂CO₃
-
Solvent: Dioxane
-
Temperature: 110-130 °C
-
Caption: Decision workflow for regioselective cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
Answer: The C2 position is electronically favored for SNAr due to activation by the pyridine nitrogen.[2] However, strong nucleophiles or high temperatures can lead to reaction at both sites.
Potential Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C5 position.
-
Solution: Perform the reaction at a lower temperature, even if it requires a longer reaction time. Start at room temperature or slightly above (e.g., 40-50 °C) and monitor the reaction closely by TLC or LC-MS.
-
-
Strong Base/Nucleophile: A very strong, unhindered nucleophile might be less selective.
-
Solution: If using a strong base to deprotonate your nucleophile, consider using a milder base or pre-forming the nucleophile salt. The choice of solvent can also mediate the nucleophilicity. Aprotic polar solvents like DMF or DMSO often accelerate SNAr reactions.
-
Recommended Protocol for C2-Selective SNAr:
-
Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., DMF, NMP, or THF).
-
Add the nucleophile (1.0-1.2 equiv). If the nucleophile is an alcohol or thiol, add a mild base like K₂CO₃ or Cs₂CO₃ (1.5 equiv).
-
Stir the reaction at a controlled temperature (e.g., 25-60 °C) and monitor its progress.
-
Upon completion, perform an aqueous work-up and purify the product by chromatography.
Answer: This is a very challenging transformation due to the electronic deactivation of the C5 position relative to the C2 position. A direct, selective SNAr at C5 is unlikely with common nucleophiles.
Alternative Strategies:
-
Block and Displace: If C5 functionalization is essential, a multi-step approach may be necessary.
-
Selectively functionalize the C2 position using one of the methods described above.
-
The electronic nature of the new C2 substituent might alter the reactivity of the C5-Cl bond, potentially making it more susceptible to a subsequent SNAr.
-
-
Metal-Catalyzed Reactions: For many transformations, a C5-selective cross-coupling reaction (as discussed in Q2 and Q3) will be a more viable and predictable strategy than attempting a direct SNAr at the C5 position.
Frequently Asked Questions (FAQs)
Q1: Which chlorine is more reactive in general? A1: The chlorine at the C2 position is generally more reactive towards both nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed cross-coupling reactions. This is due to the strong electron-withdrawing effect of the adjacent pyridine nitrogen.
Q2: How does the 4-methoxy group influence the reactivity? A2: The 4-methoxy group is electron-donating by resonance, which increases the electron density at the C3 and C5 positions.[3] This effect makes the C5-Cl bond less electrophilic and therefore less reactive in SNAr compared to the C2-Cl. In cross-coupling reactions, this electronic effect also plays a role, but ligand and steric effects can often override it.
Q3: Are there any safety concerns when working with this compound? A3: Like most chlorinated heterocyclic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Q4: What are the best methods for monitoring the progress of these reactions? A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. Staining with potassium permanganate can be useful for visualizing pyridine-containing compounds. For more quantitative analysis and to distinguish between regioisomers, liquid chromatography-mass spectrometry (LC-MS) and ¹H NMR of the crude reaction mixture are recommended. The chemical shifts of the pyridine protons will be distinct for the C2- and C5-substituted products.
Q5: I am considering a Sonogashira coupling. What regioselectivity should I expect? A5: Similar to Suzuki and Buchwald-Hartwig reactions, Sonogashira coupling is expected to favor the C2 position under standard conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, and an amine base like Et₃N or DIPA). Achieving C5 selectivity would require significant experimentation with ligands and conditions, and a cross-coupling approach with a different organometallic reagent might be more straightforward if C5 functionalization is the primary goal.
References
Managing impurities in the synthesis of 2,5-Dichloro-4-methoxypyridine
Technical Support Center: Synthesis of 2,5-Dichloro-4-methoxypyridine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and manage the impurity profile of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile can vary based on the synthetic route, but typically, impurities fall into several categories:
-
Starting Material-Related Impurities: This includes unreacted precursors, such as 4-methoxy-2-pyridinone or partially chlorinated intermediates. These are generally more polar than the desired product.[1]
-
Isomeric Impurities: Depending on the regioselectivity of the chlorination reaction, isomers like 2,3-dichloro-4-methoxypyridine can form.
-
Over-chlorination Products: The formation of trichloro- or even tetrachloro-methoxypyridines can occur if the reaction conditions are too harsh or if an excess of the chlorinating agent is used.
-
Byproducts from Reagents: Residuals or decomposition products from chlorinating agents, such as phosphorus oxychloride (POCl₃), can contaminate the final product if the quenching process is not thorough.[1]
-
Degradation Products: The final product may degrade if exposed to harsh work-up conditions or improper storage, potentially leading to colored impurities.[1]
Q2: Which analytical techniques are most effective for identifying and quantifying impurities in this compound?
A2: A multi-technique approach is often the most robust strategy for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying non-volatile impurities. A reverse-phase C18 column with a UV detector is a standard setup.[2]
-
Gas Chromatography (GC): GC is ideal for analyzing volatile and thermally stable compounds, including the desired product and many of its related impurities. It offers high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[2][3]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine purity without needing a reference standard of the analyte. It provides structural information about both the product and any impurities present.[2]
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for real-time reaction monitoring and for developing optimal solvent systems for column chromatography.[1]
Troubleshooting Guide
Problem 1: The final product is contaminated with under-chlorinated starting material.
-
Causality: This issue typically arises from an incomplete reaction. The primary causes are insufficient chlorinating agent, a reaction temperature that is too low, or an inadequate reaction time.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete chlorination.
-
Detailed Protocol: Optimizing Chlorination
-
Reagent Stoichiometry: Ensure a slight excess of the chlorinating agent (e.g., 1.1 to 1.5 equivalents of POCl₃ per hydroxyl group) is used to drive the reaction to completion.
-
Temperature Control: For chlorinations with POCl₃, the reaction is often conducted at reflux.[4] Ensure the reaction mixture reaches and maintains the optimal temperature.
-
Reaction Monitoring: Before quenching the reaction, take a small aliquot, carefully quench it, and analyze it by TLC or HPLC to confirm the absence of starting material.
-
Purification: If unreacted starting material is still present, it can typically be removed via silica gel column chromatography, as it is significantly more polar than the dichlorinated product.[1]
-
Problem 2: Significant formation of over-chlorinated byproducts (e.g., trichloro-species).
-
Causality: Over-chlorination is a common side reaction when conditions are too forcing. This includes using a large excess of the chlorinating agent, excessively high temperatures, or prolonged reaction times.
Caption: Pathway showing desired vs. over-chlorination.
-
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the amount of chlorinating agent used. A smaller excess is preferable.
-
Temperature and Time Management: Avoid unnecessarily high temperatures or long reaction times once the starting material has been consumed (as determined by TLC/HPLC).
-
Purification: Over-chlorinated impurities are less polar than the desired product and can be separated by column chromatography. A gradient elution from a non-polar solvent (like hexane) to a slightly more polar solvent (like ethyl acetate) is often effective.[1]
-
Problem 3: The isolated product has a yellow or brown tint.
-
Causality: Colored impurities often arise from the degradation of starting materials or the product during the synthesis or work-up.[1] They can also be high molecular weight byproducts.
-
Decolorization Protocol:
-
Dissolution: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution and swirl for a few minutes.[1] Avoid using excessive amounts, as this can lead to product loss.
-
Hot Filtration: Perform a hot filtration through a pre-heated funnel containing celite or filter paper to remove the charcoal.[1] This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the pure, decolorized crystals by vacuum filtration.
-
Problem 4: Low yield or product loss during purification.
-
Causality: Low recovery can stem from several factors, including incomplete extraction, product loss during chromatography, or using a suboptimal recrystallization solvent.[1]
-
Optimization Table:
| Issue | Potential Cause | Recommended Solution |
| Low Yield after Work-up | Incomplete extraction from the aqueous phase. | Perform multiple extractions (e.g., 3x with dichloromethane or ethyl acetate). Check the pH of the aqueous layer to ensure the product is in its neutral form. |
| Product Loss during Recrystallization | The chosen solvent has high solubility for the product, even when cold.[1] | Select a solvent system where the product is highly soluble when hot but poorly soluble when cold. Test small batches with solvents like hexane, heptane, or ethanol/water mixtures. |
| Poor Separation in Column Chromatography | Improper eluent system (too polar or not polar enough). | Develop an optimal solvent system using TLC first. Aim for an Rf value of ~0.3 for the desired product. |
| Column Overloading | Exceeding the capacity of the silica gel. | As a rule of thumb, use a silica gel mass that is 50-100 times the mass of the crude product for effective separation. |
References
Navigating the Chemistry of Dichloromethoxypyridines: A Technical Support Guide
Welcome to the Technical Support Center for 2,5-Dichloro-4-methoxypyridine and its analogs. This resource is tailored for researchers, chemists, and professionals in drug development who are working with dichlorinated and methoxy-substituted pyridine scaffolds. Given the limited specific literature on this compound, this guide also provides critical insights into the stability and reactivity of closely related, and more extensively studied, dichloropyridine isomers. Our aim is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the success of your experiments.
Section 1: Compound Identification and Structural Considerations
When working with substituted pyridines, precise isomer identification is crucial as reactivity can vary significantly between closely related structures. While "this compound" is a valid chemical structure, it is not a commonly cited or commercially available compound. It is plausible that experimental inquiries might pertain to more frequently studied isomers such as:
-
2,6-Dichloro-4-methoxypyridine: A symmetrical molecule where both chlorine atoms are in equivalent positions relative to the methoxy group.
-
2,4-Dichloro-5-methoxypyridine: An isomer with a different substitution pattern that will influence regioselectivity in reactions.
This guide will address the stability and reactivity of dichloropyridine systems more broadly, providing principles that can be applied to the specific isomer you are working with.
Section 2: General Stability of Dichloromethoxypyridines
Understanding the stability of your starting materials is fundamental to successful and reproducible chemistry. Here we address common questions regarding the stability of dichloromethoxypyridines under various conditions.
Frequently Asked Questions (FAQs) on Stability
Q1: How stable is this compound to acidic conditions?
While specific data for this compound is limited, chloropyridines generally exhibit stability in moderately acidic conditions. However, strong acidic conditions, particularly at elevated temperatures, can lead to hydrolysis of the methoxy group to a hydroxyl group. The pyridine nitrogen can be protonated, which further deactivates the ring towards electrophilic attack but can influence its solubility. For instance, studies on the hydrolysis of 2-chloropyridine have been conducted in supercritical water, indicating that harsh conditions are required for cleavage of the C-Cl bond.[1]
Q2: What is the stability of dichloromethoxypyridines under basic conditions?
Dichloromethoxypyridines are susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions, especially with strong nucleophiles. The chlorine atoms can be displaced by hydroxides, alkoxides, or amines. The methoxy group is generally more stable to basic conditions than to acidic conditions. The rate and regioselectivity of nucleophilic attack will depend on the specific isomer and the reaction conditions.[2]
Q3: What is the thermal stability of this compound?
The thermal stability of dichloromethoxypyridines is expected to be relatively high. For example, 2-Chloro-4-Methoxypyridine has a boiling point of 213.8±20.0 °C, suggesting good stability at moderately high temperatures.[3] Thermal decomposition of pyridine-containing compounds at very high temperatures (above 200°C) can lead to the formation of various decomposition products, including pyridines and non-condensable gases.[4][5] For most standard organic reactions, thermal decomposition is not a primary concern unless excessively high temperatures are employed.
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key transformation for functionalizing dichloropyridines. However, achieving desired regioselectivity and yield can be challenging.
Troubleshooting Guide for SNAr Reactions
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Reaction | Insufficiently activated substrate. | The pyridine nitrogen deactivates the ring towards nucleophilic attack. Reactions often require elevated temperatures or the use of highly nucleophilic reagents.[6] |
| Poor leaving group ability of chloride. | While chloride is a good leaving group in SNAr, harsher conditions (higher temperature, stronger nucleophile) may be needed compared to bromides or iodides. | |
| Poor Regioselectivity | Similar reactivity of the two chlorine atoms. | In 2,5-dichloropyridine, the C2 position is generally more susceptible to nucleophilic attack due to the electronic influence of the nitrogen atom.[7] However, the substitution pattern of the methoxy group in this compound will influence the electron density at each position. Quantum mechanics calculations can help predict the more reactive site.[8] |
| Steric hindrance. | A bulky nucleophile may preferentially attack the less sterically hindered chlorine atom. | |
| Side Reactions | Reaction with the methoxy group. | Under certain conditions, the methoxy group could be a target for nucleophilic attack, although this is less common than displacement of the chlorine atoms. |
Diagram: General Mechanism of SNAr on a Dichloropyridine
Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution on a dichloropyridine.
Section 4: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds with dichloropyridines.
Troubleshooting Guide for Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Yield | Inactive catalyst. | Ensure the use of a fresh palladium source and strictly anaerobic conditions, as Pd(0) is oxygen-sensitive.[9] |
| Poor quality of boronic acid. | Use fresh boronic acid or ester; consider using a slight excess (1.2-1.5 equivalents).[9] | |
| Suboptimal reaction conditions. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents, and temperatures.[9][10] | |
| Poor Regioselectivity | Inappropriate ligand. | The choice of ligand is critical for controlling which chlorine atom reacts. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can influence selectivity.[11] |
| Reaction conditions favoring the undesired isomer. | Systematically vary the catalyst, ligand, base, and solvent to optimize for the desired product.[11] | |
| Side Reactions | Homocoupling of boronic acid. | Ensure rigorous exclusion of oxygen. |
| Protodeboronation (hydrolysis of boronic acid). | Use less harsh reaction conditions or a more stable boronate ester.[12] | |
| Dehalogenation of the starting material. | This can occur if the transmetalation step is slow. A stronger base or a different solvent might accelerate the desired reaction.[13] |
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol for a Typical Suzuki-Miyaura Reaction with a Dichloropyridine
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dichloropyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as potassium phosphate (2.0 equiv.).[7]
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%) in an anhydrous, degassed solvent like 1,4-dioxane.[7]
-
Reaction Execution: Add the degassed solvent (e.g., a mixture of dioxane and water) to the Schlenk flask containing the reagents. Then, add the prepared catalyst solution.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Troubleshooting Guide for Sonogashira Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Yield | Inactive catalyst system. | Ensure the palladium catalyst and copper(I) co-catalyst are active. Use fresh reagents. |
| Poor alkyne quality. | Use freshly distilled or purified terminal alkyne. | |
| Side Reactions | Homocoupling of the alkyne (Glaser coupling). | This is a common side reaction promoted by the copper catalyst and oxygen. Ensure strictly anaerobic conditions. Copper-free Sonogashira protocols can also be employed.[14] |
| Dehalogenation. | Similar to Suzuki coupling, this can be minimized by optimizing reaction conditions to favor the cross-coupling pathway. |
Section 5: Concluding Remarks
While this compound itself is not extensively documented, the principles governing the stability and reactivity of dichloropyridines provide a robust framework for designing and troubleshooting your synthetic routes. Careful consideration of the electronic and steric effects of the substituents, along with systematic optimization of reaction conditions, will be key to achieving your desired outcomes. We encourage you to consult the cited literature for more detailed experimental procedures and mechanistic insights.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. benchchem.com [benchchem.com]
- 3. innospk.com [innospk.com]
- 4. researchgate.net [researchgate.net]
- 5. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Preventing Catalyst Deactivation in 2,5-Dichloro-4-methoxypyridine Reactions
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of 2,5-Dichloro-4-methoxypyridine. This versatile building block is crucial in the synthesis of numerous pharmaceutical and agrochemical compounds. Its functionalization, typically achieved through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, is a cornerstone of modern synthesis.[1][2]
However, the inherent reactivity of the pyridine nitrogen and the presence of two distinct chlorine atoms present unique challenges, most notably the propensity for catalyst deactivation. This guide provides in-depth, field-proven insights and troubleshooting protocols to diagnose, prevent, and resolve common catalyst deactivation issues, ensuring the robustness and reproducibility of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during experimentation.
Q1: My reaction has stalled, and I see a black precipitate. What is happening and how can I fix it?
A1: This is a classic symptom of catalyst deactivation via aggregation, commonly known as "palladium black" formation.
Causality: The active catalytic species in most cross-coupling reactions is a soluble, low-ligated Pd(0) complex.[3] If the ligands stabilizing this complex dissociate or degrade, the individual palladium atoms can agglomerate into insoluble, inactive metallic clusters (palladium black).[4] This process removes the catalyst from the catalytic cycle, leading to reaction stagnation. Reactions involving electron-rich heterocyclic substrates like this compound can sometimes accelerate this process.
Troubleshooting & Prevention:
-
Ligand Selection is Critical: The stability of the Pd(0) complex is paramount. The choice of phosphine ligand directly influences catalyst longevity.[5][6]
-
Increase Steric Bulk: Bulky ligands, such as tri-tert-butylphosphine (P(tBu)₃), SPhos, or Xantphos, create a sterically hindered environment around the palladium center, physically preventing aggregation.[7]
-
Enhance Electron Donation: Electron-rich alkylphosphines strengthen the Palladium-Phosphorus bond, reducing ligand dissociation.[7]
-
Use Bidentate Ligands: Chelating (bidentate) phosphine ligands like Xantphos or DPEphos bind to the metal center at two points. This "chelate effect" significantly increases the stability of the complex and reduces the likelihood of dissociation compared to monodentate ligands.[7][8]
-
-
Optimize Reaction Conditions:
-
Temperature Control: While higher temperatures increase reaction rates, they can also accelerate ligand dissociation and catalyst decomposition. If Pd black is observed, consider reducing the reaction temperature.
-
Stirring: Ensure vigorous and efficient stirring. Poor mixing can create localized areas of high concentration, promoting aggregation.
-
-
Rigorous Inert Atmosphere: Oxygen can oxidize both the phosphine ligands (to phosphine oxides) and the active Pd(0) catalyst, leading to decomposition pathways.[7][9] Meticulous degassing of solvents and maintaining a robust inert atmosphere (Argon or Nitrogen) is essential.[8][9]
Q2: My reaction is clean but very slow or provides inconsistent yields. Could my ligand be the problem?
A2: Yes, this often points towards ligand degradation or the formation of off-cycle, inactive catalyst species.
Causality: Besides oxidation, phosphine ligands can undergo other degradation pathways. P-C bond cleavage, for instance, is an irreversible decomposition process that can be promoted by the metal center itself.[7] Furthermore, the catalyst can form inactive complexes, such as bridged dimers, especially in non-coordinating solvents, which effectively takes them out of the catalytic cycle.[7][10]
Troubleshooting & Prevention:
-
Monitor Ligand Integrity: If you suspect ligand degradation, you can monitor the reaction progress using ³¹P NMR spectroscopy. The appearance of a new signal, typically 20-40 ppm downfield from the parent phosphine, indicates the formation of the corresponding phosphine oxide.[7]
-
Ligand-to-Metal Ratio: The ratio of ligand to palladium precursor is crucial. While a 1:1 or 2:1 ratio is often sufficient, an excess of ligand can sometimes stabilize the catalyst and prevent the formation of less-ligated, unstable species that are prone to deactivation.[11] However, excessive ligand can also slow down the reaction by occupying coordination sites needed for the substrates.
-
Solvent Choice: The solvent plays a significant role in catalyst stability.[3][12]
-
Coordinating vs. Non-coordinating Solvents: Polar, coordinating solvents can sometimes compete with your phosphine ligand for a place on the palladium center, potentially destabilizing the catalyst.[12] In contrast, non-polar solvents like toluene or dioxane are often preferred.[2]
-
Solvent Purity: Ensure solvents are anhydrous and peroxide-free. Peroxides will rapidly oxidize phosphine ligands.[8] Ethers like THF and dioxane are particularly prone to peroxide formation and should be freshly distilled or sourced from a recently opened bottle.[8]
-
Q3: I am attempting a Suzuki-Miyaura coupling, but I'm seeing significant homocoupling of my boronic acid. What's the cause?
A3: Boronic acid homocoupling is a common side reaction, often promoted by the presence of oxygen or suboptimal reaction conditions.
Causality: The primary cause of boronic acid homocoupling is the oxidation of the active Pd(0) catalyst to Pd(II) by residual oxygen.[9] This Pd(II) species can then participate in a catalytic cycle that leads to the dimerization of the boronic acid, consuming your reagent and reducing the yield of the desired cross-coupled product.[9][13]
Troubleshooting & Prevention:
-
Rigorous Deoxygenation: This is the most critical factor. Use a robust method to degas your solvent, such as three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes.[8][9] Assemble your reaction under a positive pressure of an inert gas.
-
Use of a Pd(0) Precatalyst: Starting with a Pd(II) salt like Pd(OAc)₂ or PdCl₂ requires an in-situ reduction to the active Pd(0) state. Sometimes this reduction is inefficient, leaving residual Pd(II) that can promote homocoupling. Using a Pd(0) source like Pd₂(dba)₃ can mitigate this issue.[14]
-
Addition of Mild Reducing Agents: In some cases, adding a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, suppressing the homocoupling pathway.[13]
-
Base and Solvent Effects: The choice of base and solvent can influence the rates of the desired reaction versus the side reaction. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common.[15][16] The reaction often performs well in solvent mixtures such as toluene/water or dioxane/water.[16][17]
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Strictly inert (Argon/Nitrogen) | Prevents oxidation of Pd(0) to Pd(II), the primary initiator of homocoupling.[9] |
| Solvent | Rigorously degassed (Freeze-Pump-Thaw) | Removes dissolved oxygen.[9] |
| Pd Precatalyst | Use a Pd(0) source (e.g., Pd₂(dba)₃) | Avoids incomplete reduction of Pd(II) precatalysts.[14] |
| Additives | Consider mild reducing agents (e.g., K-formate) | Scavenges oxidants and maintains the catalyst in the Pd(0) state.[13] |
Key Experimental Protocols
Protocol 1: Rigorous Reaction Setup Under Inert Atmosphere
Objective: To establish a robust, oxygen- and moisture-free environment, which is the first and most critical line of defense against catalyst deactivation.[7]
Materials:
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stir bar
-
Vacuum/Inert gas manifold (Schlenk line)
-
Syringes and needles
-
Anhydrous, degassed solvents
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried (≥120 °C) for at least 4 hours and allowed to cool to room temperature in a desiccator.
-
Solid Reagent Addition: Add the this compound, boronic acid/amine, base, palladium precatalyst, and ligand to the Schlenk flask in a glovebox or under a positive flow of inert gas.
-
Inerting the Vessel: Seal the flask with a septum. Connect it to the Schlenk line.
-
Purging Cycles: Carefully evacuate the flask under vacuum until bubbling from the solids ceases. Gently refill the flask with inert gas (argon or nitrogen). Repeat this vacuum/refill cycle at least three times to ensure all atmospheric oxygen is removed.[8]
-
Solvent Addition: Add the degassed solvent(s) via a gas-tight syringe through the septum.
-
Initiate Reaction: Lower the flask into a pre-heated oil bath and begin stirring. Maintain a slight positive pressure of inert gas throughout the reaction, often by using a balloon or a bubbler connected to the manifold.
Protocol 2: Monitoring Ligand Oxidation via ³¹P NMR
Objective: To quantitatively assess if ligand oxidation is a significant deactivation pathway in your reaction.[7]
Procedure:
-
Time Zero (t=0) Sample: Before heating the reaction, take a small aliquot (~0.1 mL) from the fully assembled but cold reaction mixture using a syringe under an inert atmosphere.
-
Sample Preparation: Immediately quench the aliquot in a vial containing ~0.5 mL of a deuterated solvent (e.g., CDCl₃) that has been purged with inert gas. If desired, an internal standard (e.g., triphenyl phosphate) can be added for precise quantification.
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Time Point Sampling: At specified intervals during the reaction (e.g., 1h, 4h, 24h), repeat steps 1-3.
-
Data Analysis:
-
Identify the chemical shift of your starting phosphine ligand.
-
Look for the growth of a new peak corresponding to the phosphine oxide, which typically appears 20-40 ppm downfield of the parent phosphine.[7]
-
Integrate the peaks to determine the percentage of oxidized ligand over time. Significant oxidation (>10-15%) indicates a compromised inert atmosphere or impure reagents.
-
Visualizing Deactivation & Prevention
Troubleshooting Flowchart
This diagram provides a logical workflow to diagnose and address catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of 2,5- and 2,3-Dichloropyridine
Introduction: Isomers of Influence in Synthesis
In the landscape of medicinal and materials chemistry, dichloropyridines are foundational building blocks, prized for their utility in constructing complex molecular architectures.[1] However, not all isomers are created equal. The specific placement of the two chlorine atoms on the pyridine ring dramatically alters the electronic and steric landscape, dictating the molecule's reactivity and, consequently, its synthetic utility. This guide provides an in-depth, comparative analysis of two critical isomers: 2,5-dichloropyridine and 2,3-dichloropyridine.
For researchers, scientists, and drug development professionals, understanding the nuanced differences in how these isomers behave in key transformations is paramount for rational synthetic design. We will dissect their reactivity in nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and metal-halogen exchange reactions, supported by experimental data and detailed protocols to empower your next synthetic endeavor.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Electronic Activation
The SNAr reaction is a cornerstone of pyridine functionalization, driven by the electron-deficient nature of the aromatic ring.[2] The pyridine nitrogen acts as a powerful electron-withdrawing group, activating the ring for attack by nucleophiles and stabilizing the negatively charged intermediate (a Meisenheimer complex).[3][4] The position of this activation is key to the differential reactivity of our two isomers.
In dichloropyridines, the positions ortho and para to the ring nitrogen are most activated. The negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom when the nucleophile attacks these positions, a stabilizing effect not possible with meta attack.[5]
-
2,3-Dichloropyridine: The chlorine at the C2 position is ortho to the nitrogen, while the C3 chlorine is meta. This results in a profound reactivity difference. The C2 position is significantly more susceptible to nucleophilic attack because the resulting intermediate is resonance-stabilized by the nitrogen.[6] The C3 position is largely unreactive under typical SNAr conditions. This inherent regioselectivity is highly predictable, making 2,3-dichloropyridine a reliable substrate for selective C2 functionalization.[6]
-
2,5-Dichloropyridine: Here, the chlorine at the C2 position is ortho to the nitrogen, and the C5 chlorine is para. Both positions are electronically activated. However, the C2 position generally exhibits higher reactivity in SNAr reactions. This is often attributed to the stronger inductive effect of the adjacent nitrogen atom, making the C2 carbon more electrophilic.
The predictable C2-selectivity in 2,3-dichloropyridine contrasts with the more nuanced, though still C2-biased, reactivity of the 2,5-isomer, offering different strategic opportunities.
Mechanism: The Meisenheimer Complex
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon bearing a halogen, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group.[7]
Caption: Generalized SNAr mechanism at the C2 position of 2,3-dichloropyridine.
Quantitative Data: SNAr on 2,3-Dichloropyridine
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Hydrazine | Hydrazine hydrate, reflux | (3-chloro-2-pyridyl)hydrazine | 92.8 | [6] |
| Thiophenol | Water, reflux, 3h (catalyst/base-free) | 3-chloro-2-(phenylthio)pyridine | 88 | [6] |
| 4-Methylthiophenol | Water, reflux, 3h (catalyst/base-free) | 3-chloro-2-(p-tolylthio)pyridine | 92 | [6] |
| Cesium Fluoride | CsF, DMSO, 110 °C, 20h | 3-chloro-2-fluoropyridine | 71.9 | [6] |
Experimental Protocol: Synthesis of 3-chloro-2-(phenylthio)pyridine[6]
-
To a round-bottom flask, add 2,3-dichloropyridine (1.0 equiv), thiophenol (1.1 equiv), and water.
-
Fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3 hours.
-
Upon completion, cool the reaction to room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to obtain the pure 3-chloro-2-(phenylthio)pyridine.
Palladium-Catalyzed Cross-Coupling Reactions: The Art of Selectivity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for forming C-C and C-N bonds.[8][9] For dihalopyridines, the key challenge and opportunity lie in achieving regioselective functionalization. The first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to a carbon-halogen bond.[10] The electronic properties of the C-Cl bond heavily influence the rate and site of this insertion.
-
2,3-Dichloropyridine: The C2-Cl bond is more electron-deficient due to its proximity to the nitrogen atom, making it significantly more reactive toward oxidative addition than the C3-Cl bond. Under standard Suzuki or Buchwald-Hartwig conditions, selective mono-functionalization at the C2 position is almost exclusively observed.[11]
-
2,5-Dichloropyridine: As with SNAr, the C2 position is generally more reactive than the C5 position in palladium-catalyzed couplings.[12] This allows for the selective synthesis of 2-substituted-5-chloropyridines, which are valuable intermediates for further functionalization.[13] However, the true synthetic power of 2,5-dichloropyridine is revealed in the ability to invert this selectivity. By carefully selecting the reaction conditions, particularly the ligand and base, chemists can favor reaction at the C5 position.[14] Notably, ligand-free "Jeffery" conditions have been shown to provide exceptional C5-selectivity in Suzuki couplings, a feat not readily achievable with the 2,3-isomer.[12][15]
This tunable selectivity makes 2,5-dichloropyridine a more versatile, albeit complex, substrate compared to the predictably C2-reactive 2,3-dichloropyridine.
Catalytic Cycle: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving three key steps: oxidative addition of the Pd(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Data: Site-Selective Suzuki Coupling of 2,5-Dichloropyridine
| Target | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | C2:C5 Ratio | Reference |
| C2-Arylation | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | High | >95:5 | [13] |
| C5-Arylation | Pd(OAc)₂ (2) | None | K₂CO₃ (1.5) | DMF | 100 | Good | <5:95 | [13] |
Experimental Protocols for 2,5-Dichloropyridine
Protocol A: C2-Selective Suzuki-Miyaura Coupling [13]
-
In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction until completion (typically 12-24 hours) by TLC or LC-MS.
-
After cooling, dilute with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the 2-aryl-5-chloropyridine.
Protocol B: C5-Selective Buchwald-Hartwig Amination [14]
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), tBuXPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried resealable Schlenk tube.
-
Add anhydrous toluene, followed by 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Metal-Halogen Exchange: Generating Potent Nucleophiles
Metal-halogen exchange is a powerful reaction for converting an organic halide into a potent organometallic nucleophile, typically an organolithium species.[16][17] The reaction is a kinetically controlled process, and its rate is influenced by the stability of the carbanion character in the product.[16] The general reactivity trend for halogens is I > Br > Cl, meaning chlorides are the least reactive.[18]
-
2,3-Dichloropyridine: The C2-proton is significantly more acidic than the other protons on the ring due to the inductive effect of the nitrogen and the C3-chlorine. This can lead to competitive deprotonation (lithiation) rather than metal-halogen exchange, especially with alkyllithium bases like n-BuLi. However, under carefully controlled conditions (e.g., very low temperatures), lithium-halogen exchange can be favored at the C2 position. The resulting 3-chloro-2-lithiopyridine is stabilized by chelation with the adjacent nitrogen.
-
2,5-Dichloropyridine: Lithium-halogen exchange is expected to occur preferentially at the C2 position. The resulting 5-chloro-2-lithiopyridine anion is stabilized by the adjacent nitrogen atom. Exchange at the C5 position is significantly less favorable.
In both cases, selective generation of the C2-lithiated species is the most probable outcome, although side reactions like deprotonation must be carefully managed, particularly for the 2,3-isomer.
Experimental Protocol: General Lithium-Halogen Exchange
-
To a flame-dried, three-necked round-bottom flask under a strict inert atmosphere (Argon), add the dichloropyridine isomer (1.0 equiv.) dissolved in a dry ethereal solvent (e.g., anhydrous THF or diethyl ether).
-
Cool the solution to –78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.0-1.1 equiv.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the mixture at –78 °C for 30-60 minutes to allow the exchange to complete.
-
The resulting organolithium species is now ready to be quenched by adding a suitable electrophile (e.g., an aldehyde, ketone, or CO₂).
-
After the quenching reaction is complete, warm the mixture slowly to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous workup and extraction, followed by drying and concentration of the organic phase.
-
Purify the product by column chromatography or distillation.
Conclusion: A Strategic Choice for Synthesis
The comparative reactivity of 2,5-dichloro- and 2,3-dichloropyridine underscores the profound impact of isomeric structure on synthetic outcomes.
-
2,3-Dichloropyridine is a substrate of high predictability. Its reactivity is dominated by the electronically activated C2 position in both SNAr and palladium-catalyzed cross-coupling reactions, providing a reliable and straightforward pathway to 2-substituted-3-chloropyridines.
-
2,5-Dichloropyridine offers greater synthetic versatility. While it also favors C2 functionalization under standard conditions, its reactivity can be modulated by careful choice of reagents and catalysts to achieve unconventional C5-selectivity. This "tunable" reactivity opens doors to a wider range of substituted pyridine isomers that are inaccessible from the 2,3-isomer.
Ultimately, the choice between these two building blocks is a strategic one. For direct and unambiguous C2 functionalization, 2,3-dichloropyridine is the reagent of choice. For access to a broader diversity of isomers and when more complex, condition-dependent synthetic routes are viable, 2,5-dichloropyridine provides a richer platform for discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. Metal–halogen exchange - Wikiwand [wikiwand.com]
Unambiguous Structural Confirmation of 2,5-Dichloro-4-methoxypyridine Derivatives: A Comparative Spectroscopic Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of rigorous scientific practice. In the synthesis of pyridine-based scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and materials science, even minor positional changes of substituents can drastically alter a molecule's biological activity and physical properties. This guide provides an in-depth, comparative analysis of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the definitive structural confirmation of 2,5-Dichloro-4-methoxypyridine derivatives. We will move beyond a simple recitation of data to explain the underlying principles that make each technique a vital piece of the structural puzzle.
The Challenge: Isomeric Differentiation
The primary analytical challenge in the synthesis of this compound lies in differentiating it from other potential isomers that can arise from the reaction. For instance, isomers such as 2,3-dichloro-4-methoxypyridine or 3,5-dichloro-4-methoxypyridine could potentially be formed. Each spectroscopic method offers unique clues to pinpoint the exact arrangement of the chloro and methoxy substituents on the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Positional Information
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the substitution pattern on the pyridine ring with high confidence.
¹H NMR Spectroscopy: Unveiling Proton Environments
The ¹H NMR spectrum of this compound is expected to be relatively simple, yet highly informative. Due to the substitution pattern, only two aromatic protons remain on the pyridine ring.
-
Expected Signals:
-
A singlet for the methoxy group (-OCH₃) protons, typically appearing in the downfield region of around 3.9-4.2 ppm. The exact chemical shift is influenced by the electronic effects of the adjacent chloro and nitrogen atoms.
-
Two singlets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the two non-equivalent protons on the pyridine ring. The proton at the C3 position and the proton at the C6 position will have distinct chemical shifts due to their different proximity to the nitrogen and chlorine atoms. The absence of splitting (singlets) is a key indicator that these protons do not have adjacent proton neighbors.
-
The key takeaway from the ¹H NMR is the presence of two distinct singlets in the aromatic region, which strongly suggests a substitution pattern where the remaining protons are not adjacent to each other.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides a direct look at the carbon framework of the molecule. For this compound, we expect to see six distinct signals, one for each carbon atom.
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
| C2 (C-Cl) | ~150-155 | Attached to an electronegative chlorine and adjacent to the nitrogen atom. |
| C3 (C-H) | ~110-120 | Shielded relative to other aromatic carbons. |
| C4 (C-OCH₃) | ~160-165 | Deshielded due to the attached oxygen atom. |
| C5 (C-Cl) | ~145-150 | Attached to an electronegative chlorine atom. |
| C6 (C-H) | ~140-145 | Deshielded due to its proximity to the nitrogen atom. |
| -OCH₃ | ~55-60 | Typical chemical shift for a methoxy carbon. |
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound.
The distinct chemical shifts for each of the five pyridine ring carbons provide a unique fingerprint for the 2,5-dichloro-4-methoxy substitution pattern.[1][2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz or higher.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Technique: Proton-decoupled for singlets. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence
Mass spectrometry is indispensable for determining the molecular weight of the synthesized compound and for confirming the presence of chlorine atoms through their characteristic isotopic patterns.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions.
-
Molecular Ion Peak: For this compound (C₆H₅Cl₂NO), the molecular weight is approximately 177.0 g/mol . The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl in a ~3:1 ratio). This will result in peaks at m/z [M]⁺, [M+2]⁺, and [M+4]⁺ with relative intensities of approximately 9:6:1.[2] This isotopic pattern is a definitive indicator of a dichlorinated compound.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for halogenated pyridines include the loss of a chlorine atom, a methyl group from the methoxy substituent, or the entire methoxy group.
| Fragment Ion | m/z | Interpretation |
| [M-CH₃]⁺ | 162 | Loss of a methyl radical from the methoxy group. |
| [M-Cl]⁺ | 142 | Loss of a chlorine radical. |
| [M-OCH₃]⁺ | 146 | Loss of a methoxy radical. |
Table 2: Predicted Major Fragment Ions in the EI-MS of this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a volatile solvent like dichloromethane or methanol.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. While it doesn't provide the detailed connectivity information of NMR, it serves as an excellent complementary technique.
-
Characteristic Vibrations:
-
C-O Stretch (Aromatic Ether): A strong, characteristic absorption band is expected around 1250 cm⁻¹ for the aryl-O stretching of the methoxy group. Another C-O stretch for the O-CH₃ bond will appear around 1030 cm⁻¹.
-
C=C and C=N Stretching: The pyridine ring will exhibit several characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the C-H stretching of the methoxy group will be just below 3000 cm⁻¹.
-
C-Cl Stretching: The C-Cl stretching vibrations typically occur in the fingerprint region, below 800 cm⁻¹, and can sometimes be difficult to assign definitively.
-
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. Background subtraction is performed using the clean ATR crystal.
A Comparative Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound derivatives.
Caption: A logical workflow for the spectroscopic confirmation of this compound derivatives.
Conclusion: A Multi-faceted Approach to Certainty
While each spectroscopic technique provides valuable information, a single method is often insufficient for the unambiguous structural determination of a novel compound. The true power lies in the synergistic use of NMR, MS, and IR spectroscopy.
-
IR spectroscopy offers a quick and easy confirmation of the presence of key functional groups.
-
Mass spectrometry provides the crucial molecular weight and confirms the presence and number of halogen atoms.
-
NMR spectroscopy , with its ability to probe the precise electronic environment of each proton and carbon, delivers the definitive evidence for the substitution pattern on the pyridine ring.
By integrating the data from these three techniques, researchers can confidently and unequivocally confirm the structure of this compound derivatives, ensuring the integrity and reproducibility of their scientific findings.
References
Navigating the Synthesis of Functionalized Pyridines: A Comparative Guide to Catalysts for 2,5-Dichloro-4-methoxypyridine Coupling
The functionalized pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals and functional materials. Among the myriad of pyridine building blocks, 2,5-Dichloro-4-methoxypyridine stands out as a versatile precursor, offering two distinct reactive sites for elaboration through cross-coupling reactions. The judicious selection of a catalyst system is paramount to achieving desired regioselectivity and high yields in the synthesis of novel pyridine derivatives. This guide provides a comprehensive comparison of the efficacy of different catalytic systems for the coupling reactions of this compound, supported by experimental data and mechanistic insights to empower researchers in their synthetic endeavors.
The Challenge of Regioselectivity
The inherent asymmetry of this compound presents a significant synthetic challenge: how to selectively functionalize either the C2 or C5 position. The chlorine atom at the C2 position is electronically activated by the adjacent nitrogen atom, often leading to preferential reactivity at this site.[1] However, strategic catalyst and ligand selection can overcome this inherent bias, enabling selective coupling at the C5 position.[2][3] This guide will delve into the catalyst systems that govern this critical aspect of pyridine functionalization.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds.[4][5] In the context of this compound, the choice of the palladium catalyst and its associated ligand is the primary determinant of regioselectivity.
Conventional C2-Arylation
For routine C2-arylation, traditional palladium catalysts often provide satisfactory results. Systems like Palladium(II) acetate with phosphine ligands such as SPhos are effective in directing the coupling to the more activated C2 position.[3]
Unconventional C5-Arylation: The Power of Ligand-Free and Specialized Ligand Systems
Achieving selective C5-arylation requires overcoming the intrinsic reactivity of the C2 position. Remarkably, ligand-free conditions, often referred to as "Jeffery" conditions, have been shown to dramatically favor C5-coupling.[2] The use of a phase-transfer agent like tetrabutylammonium bromide is crucial in this system.[3]
Alternatively, the use of sterically hindered N-heterocyclic carbene (NHC) ligands with a palladium source can also promote C4-coupling in related 2,4-dichloropyridines, suggesting a potential avenue for influencing selectivity in the 2,5-dichloro analogue.[2]
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 2,5-Dichloropyridine [1][3]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Boronic Acid | Product | Yield (%) | C5:C2 Selectivity |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Phenylboronic acid | 2-Aryl-5-chloropyridine | High | C2 selective |
| Pd(OAc)₂ (2 mol%) | None (Jeffery conditions) | K₂CO₃ | NMP/H₂O | 100 | 18 | 4-Methoxyphenylboronic acid | 5-Aryl-2-chloropyridine | Moderate to Good | >99:1 |
Experimental Protocol: C5-Selective Suzuki-Miyaura Coupling[3]
-
To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), tetrabutylammonium bromide (3.0 mmol, 3.0 equiv.), and potassium carbonate (1.5 mmol, 1.5 equiv.).
-
Add 10 mL of anhydrous DMF to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS.
-
Upon completion (typically 24 hours or longer), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-chloropyridine.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4][5]
Palladium-Catalyzed Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a motif prevalent in pharmaceuticals.[6][7] For this compound, achieving selective mono-amination is a key transformation. The success of this reaction is highly dependent on the use of bulky, electron-rich phosphine ligands.[1][8]
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of 2,5-Dichloropyridine [1][9]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine | Product | Yield (%) | Selectivity |
| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu | Toluene | 100-110 | 12-24 | Morpholine | 2-Amino-5-chloropyridine | High | C2 selective |
| Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | K₃PO₄ | t-Amyl alcohol | 110 | 18 | Aniline | 2-Anilino-5-chloropyridine | Good | C2 selective |
Experimental Protocol: Buchwald-Hartwig Amination[9]
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos) to a dry Schlenk tube.
-
Add anhydrous, deoxygenated toluene and stir for 10 minutes.
-
In a separate flask, add this compound (1.0 equiv) and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the flask with inert gas.
-
Add the catalyst solution to the flask containing the substrate and base.
-
Add the amine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.[6][7]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to introduce alkynyl groups onto the pyridine ring, a valuable transformation for the synthesis of conjugated materials and complex molecules.[10][11] This reaction typically employs a dual catalytic system of palladium and copper.[10] Similar to other cross-coupling reactions of dihalopyridines, selectivity is a key consideration. The higher reactivity of the C-Br bond over the C-Cl bond can be exploited for selective coupling at the C5 position in analogous 5-bromo-2-chloropyrimidines, a principle that can be extended to this compound with careful optimization.[12]
Table 3: Representative Catalyst System for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Alkyne | Product |
| Pd(PPh₃)₄ (5 mol%) | CuI (5 mol%) | Et₃N | THF | Room Temp - 50 | 4-12 | Phenylacetylene | 2-Alkynyl-5-chloropyridine |
Experimental Protocol: Sonogashira Coupling[13]
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.05 equiv).
-
Add anhydrous, deoxygenated solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).
-
Stir the reaction at the appropriate temperature (room temperature to 50 °C).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.[10]
Conclusion
The selective functionalization of this compound is a testament to the power and precision of modern catalytic cross-coupling reactions. For Suzuki-Miyaura coupling, ligand-free "Jeffery" conditions offer a remarkable and practical approach for achieving C5-selectivity, while traditional palladium-phosphine systems reliably yield C2-arylated products. In Buchwald-Hartwig amination, the use of bulky, electron-rich phosphine ligands is critical for efficient C-N bond formation, predominantly at the C2 position. The Sonogashira coupling provides a pathway to alkynylated pyridines, with selectivity being a key parameter to control through careful reaction optimization.
By understanding the interplay between the substrate's electronic properties and the catalyst system's characteristics, researchers can navigate the complexities of regioselective pyridine synthesis and unlock the potential of this compound as a versatile building block for the creation of novel molecules with significant applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Benchmarking the reactivity of 2,5-Dichloro-4-methoxypyridine against other dihalopyridines
In the landscape of modern drug discovery and materials science, functionalized pyridines are indispensable building blocks.[1][2][3][4] Their unique electronic properties and the versatility with which they can be modified make them privileged scaffolds in the synthesis of complex molecular architectures. Among these, 2,5-Dichloro-4-methoxypyridine has emerged as a particularly valuable reagent, offering a nuanced reactivity profile governed by the interplay of its substituents. This guide provides a comprehensive benchmark of its performance against other dihalopyridines in key synthetic transformations, supported by experimental data and mechanistic insights to inform your selection of synthetic strategies.
The Electronic and Steric Landscape of this compound
The reactivity of this compound is dictated by the electronic contributions of its three substituents. The two chlorine atoms at the C2 and C5 positions act as electron-withdrawing groups through induction, rendering the pyridine ring electron-deficient. Conversely, the methoxy group at the C4 position is a powerful electron-donating group through resonance.[5][6] This push-pull electronic arrangement creates a unique reactivity map, influencing the regioselectivity of various reactions.
The C2 and C6 positions of the pyridine ring are inherently more electron-deficient and thus more susceptible to nucleophilic attack.[7][8] The presence of a chlorine atom at C2 further enhances this effect. The C5 position, while also bearing an electron-withdrawing chlorine, is para to the electron-donating methoxy group, which can modulate its reactivity.
Comparative Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation. The performance of this compound in these reactions is highly dependent on the reaction conditions, which can be tuned to achieve remarkable regioselectivity.
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds.[9] For dihalopyridines, the challenge lies in controlling which halogen undergoes oxidative addition to the palladium catalyst. Generally, the C-Cl bond at the 2-position is more reactive due to its proximity to the ring nitrogen. However, recent studies have shown that unconventional C5-selectivity can be achieved.[10][11]
| Dihalopyridine | Catalyst System | Conditions | Major Product | C5:C2 Selectivity | Yield (%) | Reference |
| 2,5-Dichloropyridine | Pd(OAc)₂, SPhos | K₃PO₄, Dioxane/H₂O, 100°C | 2-Aryl-5-chloropyridine | - | >95 | [9] |
| 2,5-Dichloropyridine | Pd(OAc)₂ (ligand-free) | K₂CO₃, NMP/H₂O, 100°C | 5-Aryl-2-chloropyridine | >99:1 | 75 | [10][11] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | Na₂CO₃, DME/H₂O, 100°C, MW | 4-Aryl-2-chloropyrimidine | - | 81 | [12] |
Causality Behind Experimental Choices: The choice of ligand and solvent system is critical for controlling regioselectivity. Bulky, electron-rich phosphine ligands like SPhos favor coupling at the more accessible C2 position. In contrast, ligand-free "Jeffery" conditions, which likely involve palladium nanoparticle catalysis, surprisingly favor the C5 position.[11] This switch in selectivity provides a powerful synthetic tool for accessing previously challenging isomers.
Experimental Protocol: C5-Selective Suzuki-Miyaura Coupling of 2,5-Dichloropyridine [9]
-
To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine (1.0 mmol), the desired arylboronic acid (1.5 mmol), palladium(II) acetate (2 mol%), tetrabutylammonium bromide (3.0 mmol), and potassium carbonate (1.5 mmol).
-
Add 10 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by GC-MS. Typical reaction times are 24 hours or longer.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[13][14] For dihalopyridines, the selection of the appropriate ligand is paramount to achieving high yields and preventing catalyst deactivation.[15]
| Dihalopyridine | Catalyst System | Conditions | Product | Yield (%) | Reference |
| 2,5-Dichloropyridine | Pd₂(dba)₃, RuPhos | NaOtBu, Toluene, 100°C | 2-Amino-5-chloropyridine | 92 | [15] |
| 2,4-Dichloropyridine | Pd₂(dba)₃, XPhos | K₂CO₃, t-BuOH, 80°C | 2-Amino-4-chloropyridine | 95 | [16] |
| 2,6-Dichloropyridine | Pd(OAc)₂, Xantphos | Cs₂CO₃, Dioxane, 110°C | 2-Amino-6-chloropyridine | 85 | [17] |
Causality Behind Experimental Choices: Bulky biarylphosphine ligands like RuPhos and XPhos are highly effective for the amination of electron-deficient pyridines. These ligands promote the reductive elimination step and prevent the formation of off-cycle catalyst species. The choice of base is also crucial; while sodium tert-butoxide is highly active, weaker bases like potassium carbonate can be used with more sensitive substrates.[14]
The Sonogashira coupling enables the formation of C(sp²)–C(sp) bonds, providing access to valuable arylalkynes.[18][19] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[20]
| Dihalopyridine | Catalyst System | Conditions | Product | Yield (%) | Reference |
| 2,5-Dichloropyridine | Pd(PPh₃)₂Cl₂, CuI | Et₃N, THF, 65°C | 2-Alkynyl-5-chloropyridine | 88 | General Protocol |
| 2-Bromo-4-iodoquinoline | Pd(PPh₃)₄, CuI | Et₃N, DMF, rt | 4-Alkynyl-2-bromoquinoline | 90 | [18] |
| 1-Bromo-4-iodobenzene | Pd(PPh₃)₄, CuI | Et₃N, THF, rt | 1-Alkynyl-4-bromobenzene | 95 | [19] |
Causality Behind Experimental Choices: In substrates with different halogens, the Sonogashira coupling shows a strong preference for the more reactive C-I bond over C-Br and C-Cl bonds.[18] For dihalopyridines with the same halogen, the reaction typically occurs at the more electrophilic position, which is often the C2 position.[18] The amine base serves both as a solvent and to deprotonate the terminal alkyne.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the presence of two chlorine atoms, makes this compound a good substrate for nucleophilic aromatic substitution (SNAr).[21] The reaction proceeds through a Meisenheimer complex, and the stability of this intermediate determines the regioselectivity.[7]
Substitution is strongly favored at the C2 and C4 positions of the pyridine ring, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[7][8] In this compound, the C2 position is therefore the most likely site for SNAr.
| Dihalopyridine | Nucleophile | Conditions | Major Product | Yield (%) |
| This compound | NaOMe | MeOH, 80°C | 2,4-Dimethoxy-5-chloropyridine | High |
| 2-Chloropyridine | NaOMe | MeOH, reflux | 2-Methoxypyridine | High |
| 3-Chloropyridine | NaOMe | MeOH, reflux | No reaction | 0 |
Causality Behind Experimental Choices: The SNAr reaction is driven by the ability of the aromatic system to stabilize the negative charge of the intermediate. The pyridine nitrogen is key to this stabilization.[7] For 3-chloropyridine, where the negative charge cannot be delocalized onto the nitrogen, the reaction does not proceed under normal conditions.[8]
Experimental Protocol: SNAr of this compound with Sodium Methoxide
-
To a solution of sodium methoxide (1.2 mmol) in anhydrous methanol (10 mL), add this compound (1.0 mmol).
-
Heat the reaction mixture to 80°C in a sealed tube.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
Conclusion and Outlook
This compound is a versatile and highly valuable building block for organic synthesis. Its reactivity is a finely tuned balance of the electronic effects of its substituents. While cross-coupling reactions typically favor the C2 position, recent advances in catalysis have unlocked unprecedented C5-selectivity, dramatically expanding the synthetic utility of this reagent. In SNAr reactions, the C2 position remains the primary site of reactivity due to the inherent electronic properties of the pyridine ring.
This guide provides a framework for understanding and predicting the reactivity of this compound. By carefully selecting reaction conditions, researchers can control the regiochemical outcome of their transformations, enabling the efficient and selective synthesis of complex pyridine-containing molecules for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. exsyncorp.com [exsyncorp.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 13. research.rug.nl [research.rug.nl]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. m.youtube.com [m.youtube.com]
The Isomeric Maze: A Comparative Guide to the Biological Activity of Dichloromethoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its biological function. This principle, known as isomerism, is a critical consideration in drug discovery and development. Even subtle changes in the placement of functional groups on a core scaffold can lead to profound differences in efficacy, selectivity, and toxicity. This guide delves into the isomeric effects on the biological activity of dichloromethoxypyridine derivatives, a class of compounds with emerging therapeutic potential. While direct comparative studies on the parent isomers are not extensively available, by examining their more complex derivatives, we can glean valuable insights into their structure-activity relationships (SAR).
The Significance of Isomerism in Pyridine-Based Drug Candidates
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] Its nitrogen atom and aromatic nature allow for a variety of interactions with biological targets. The introduction of substituents, such as chlorine atoms and a methoxy group, creates a diverse chemical space with multiple positional isomers. Each isomer presents a unique three-dimensional profile, influencing its binding affinity to target proteins, metabolic stability, and overall pharmacological profile. Understanding these isomeric effects is paramount for the rational design of potent and selective drug candidates.
Comparative Biological Activity: Insights from Dichloromethoxypyridine Derivatives
2-Methoxypyridine Derivatives: A Scaffold for Cytotoxicity
Derivatives of 2-methoxypyridine have been investigated for their potential as anticancer agents. A study on a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles demonstrated significant cytotoxic activity against several human cancer cell lines.[1][2] The position of the methoxy group at the 2-position of the pyridine ring appears to be a key feature for this activity. The study highlights that the nature of the aryl substituent at the 4-position also plays a crucial role in modulating the cytotoxic potency.[2]
3-Methoxypyridine Derivatives: Targeting Kinases
The 3-methoxypyridine scaffold has been explored in the context of kinase inhibition. While direct data on a simple dichlorinated 3-methoxypyridine is scarce, the structural motif of 3-chloro-5-fluoro-2-methoxypyridine has been identified as a valuable starting point for the synthesis of kinase inhibitors.[3] Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The electronic properties conferred by the chloro, fluoro, and methoxy substituents on the pyridine ring can be strategically utilized to achieve potent and selective inhibition of specific kinases.
3,5-Dichloropyridine Derivatives: P2X7 Receptor Antagonism
Derivatives of 3,5-dichloropyridine have been identified as potent antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and pain.[4] Structure-activity relationship studies on these compounds revealed that the 3,5-dichloro substitution pattern on the pyridine skeleton is critical for their antagonistic activity.[4] This suggests that isomers with this specific arrangement of chlorine atoms may be promising candidates for the development of novel anti-inflammatory and analgesic agents. The P2X7 receptor is a significant target in various pathologies, and its modulation by small molecules is an active area of research.[5][6]
Summary of Biological Activities
| Isomeric Scaffold | Derivative Class | Biological Activity | Target/Assay | Key Findings |
| 2-Methoxypyridine | 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | Cytotoxicity | MTT assay against cancer cell lines | The 2-methoxy group is part of a scaffold showing anticancer potential.[1][2] |
| 3-Methoxypyridine | (Hypothetical based on 3-Chloro-5-fluoro-2-methoxypyridine) | Kinase Inhibition | Kinase inhibition assays | The substituted 3-methoxypyridine core is a promising scaffold for developing kinase inhibitors.[3] |
| 3,5-Dichloropyridine | Hydrazide-linked derivatives | P2X7 Receptor Antagonism | Ethidium bromide uptake assay in hP2X7-expressing cells | The 3,5-dichloro substitution is crucial for potent P2X7 antagonism.[4] |
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro assays used to evaluate the biological activity of dichloromethoxypyridine derivatives.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., dichloromethoxypyridine isomers) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Causality Behind Experimental Choices: The choice of cell lines should be relevant to the therapeutic area of interest (e.g., cancer cell lines for oncology). The incubation time is chosen to allow for the compound to exert its effect. The use of controls is crucial for validating the assay and interpreting the results accurately.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Kinase Inhibition Assay
Kinase inhibition assays are essential for identifying and characterizing compounds that modulate the activity of specific kinases. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Principle: The kinase reaction consumes ATP and produces ADP. The amount of ADP generated is directly proportional to the kinase activity. The ADP is then converted back to ATP, which is used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to the kinase activity in the presence of an inhibitor.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase enzyme, the specific substrate, and the test compound or control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
ADP Detection: Stop the kinase reaction and add a reagent that converts the produced ADP to ATP.
-
Luminescence Measurement: Add a luciferase/luciferin reagent and measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.
Causality Behind Experimental Choices: The choice of kinase and substrate is target-specific. The ATP concentration should be close to the Michaelis constant (Km) to ensure sensitive detection of competitive inhibitors. The use of a known kinase inhibitor as a positive control is necessary to validate the assay.
Signaling Pathway: P2X7 Receptor-Mediated Inflammation
Caption: P2X7 receptor signaling and antagonism.
P2X7 Receptor Antagonist Assay: Dye Uptake Method
This assay measures the ability of a compound to inhibit the formation of a large pore in the cell membrane, which is a characteristic feature of sustained P2X7 receptor activation.
Principle: Activation of the P2X7 receptor leads to the opening of a non-selective pore that allows the passage of molecules up to 900 Da. Fluorescent dyes like YO-PRO-1 or ethidium bromide, which are normally impermeant to the cell membrane, can enter the cell through this pore. An antagonist will block this pore formation and prevent dye uptake.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells expressing the P2X7 receptor (e.g., HEK293-hP2X7 or THP-1 cells) in a 96-well plate.
-
Antagonist Incubation: Pre-incubate the cells with various concentrations of the test compound.
-
Dye and Agonist Addition: Add the fluorescent dye and a P2X7 receptor agonist (e.g., ATP or BzATP).
-
Incubation: Incubate the plate to allow for pore formation and dye uptake.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of dye uptake and determine the IC₅₀ value.
Causality Behind Experimental Choices: The choice of a potent and specific P2X7 agonist is crucial. The incubation times for the antagonist and agonist are optimized to achieve a robust and reproducible signal window. The use of a known P2X7 antagonist serves as a positive control.
Future Directions and Conclusion
The study of isomeric effects on the biological activity of dichloromethoxypyridine derivatives is a promising area of research. While this guide has synthesized information from related, more complex derivatives, there is a clear need for direct comparative studies on the parent isomers. Such studies would provide a more definitive understanding of the structure-activity relationships and guide the rational design of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonists, Antagonists, and Modulators of P2X7 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of 2,5-Dichloro-4-methoxypyridine
Introduction: The Strategic Importance of 2,5-Dichloro-4-methoxypyridine
In the landscape of modern medicinal chemistry and materials science, substituted pyridines represent a cornerstone scaffold. Among them, this compound is a particularly valuable building block, offering two distinct and electronically differentiated chlorine atoms for selective functionalization. The ability to precisely introduce new carbon-carbon bonds at the C2 and C5 positions is critical for creating diverse molecular architectures and exploring structure-activity relationships.
This guide provides a head-to-head comparison of two paramount palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the arylation of this key heterocyclic substrate. We will move beyond a simple recitation of protocols to dissect the mechanistic underpinnings, regioselective challenges, and practical considerations that guide the choice between these powerful synthetic tools. All experimental data and protocols are grounded in established literature for closely related substrates, providing a robust framework for laboratory application.
Mechanistic Overview: The Palladium Catalytic Cycles
At the heart of both the Suzuki and Stille reactions is a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. Understanding this cycle is fundamental to troubleshooting reactions and rationally selecting ligands and conditions.
The catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine, forming a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive aryl chlorides.[1]
-
Transmetalation: The organic group from the nucleophilic coupling partner (organoboron for Suzuki, organotin for Stille) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.
References
A Senior Application Scientist's Guide to the Reaction Kinetics of Nucleophilic Substitution on 2,5-Dichloro-4-methoxypyridine
For: Researchers, scientists, and drug development professionals.
Introduction: Unraveling the Reactivity of a Versatile Pyridine Scaffold
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, substituted pyridines represent a cornerstone of molecular design. Their prevalence in bioactive molecules necessitates a profound understanding of their reactivity to enable efficient and selective functionalization. This guide provides an in-depth analysis of the reaction kinetics for nucleophilic aromatic substitution (SNAr) on 2,5-dichloro-4-methoxypyridine.
Unlike a rigid protocol, this document is structured to offer a holistic understanding, blending theoretical principles with practical, field-proven experimental methodologies. We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system for generating high-quality kinetic data. This guide is intended to empower researchers to not only replicate these methods but also to adapt and apply them to their unique research challenges.
Theoretical Framework: Predicting Reactivity and Regioselectivity
The reaction of this compound with nucleophiles proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process involving the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity.[1]
The Decisive Role of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring is fundamental to its reactivity in SNAr reactions. Its electron-withdrawing nature reduces the electron density of the aromatic system, making it more susceptible to nucleophilic attack. Crucially, the nitrogen can stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the C2 or C4 positions (ortho or para to the nitrogen).[1]
Regioselectivity: A Tale of Two Chlorines
In this compound, the two chlorine atoms at the C2 and C5 positions are electronically distinct, leading to preferential substitution at one site.
-
Attack at C2: The C2 position is directly ortho to the activating pyridine nitrogen. Nucleophilic attack at this position allows for the delocalization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen atom. This provides significant stabilization.
-
Attack at C5: The C5 position is meta to the pyridine nitrogen. Consequently, the negative charge in the corresponding Meisenheimer intermediate cannot be directly delocalized onto the nitrogen.
Therefore, nucleophilic attack is overwhelmingly favored at the C2 position .
The Influence of the 4-Methoxy Group
The methoxy group at the C4 position is an electron-donating group through resonance and electron-withdrawing through induction. In the context of SNAr, its primary influence is through its electron-donating resonance effect, which increases the electron density of the pyridine ring, thereby deactivating it towards nucleophilic attack compared to an unsubstituted dichloropyridine. However, its presence is often a key structural element in target molecules, making the understanding of its impact on reaction rates crucial.
A Comparative Kinetic Study: Amines as Nucleophiles
To illustrate the principles of kinetic analysis for this substrate, we will outline a comparative study using a series of common amine nucleophiles: piperidine, morpholine, and aniline. These amines are chosen for their differing nucleophilicity and basicity, which will allow for a clear comparison of their reaction rates.
Anticipated Reactivity Trends
The rate of SNAr reactions is dependent on the nucleophilicity of the attacking species. Based on general principles of nucleophilicity, the expected order of reactivity for the chosen amines is:
Piperidine > Morpholine > Aniline
Piperidine is a strong, unhindered secondary amine. Morpholine is also a secondary amine, but the electron-withdrawing effect of the oxygen atom reduces the nucleophilicity of the nitrogen. Aniline is a significantly weaker nucleophile due to the delocalization of the nitrogen's lone pair into the benzene ring.
Experimental Protocols for Kinetic Analysis
The following sections provide detailed, step-by-step methodologies for determining the reaction kinetics of the substitution on this compound.
General Considerations for Kinetic Experiments
-
Purity of Reagents: Use reagents of the highest purity available. The substrate, this compound, should be purified by recrystallization or chromatography. Amines should be distilled before use. The solvent must be anhydrous and of high purity.
-
Temperature Control: All kinetic runs must be performed in a thermostated bath to maintain a constant temperature (± 0.1 °C).
-
Pseudo-First-Order Conditions: To simplify the rate law, the concentration of the nucleophile (amine) should be in large excess (at least 10-fold) compared to the concentration of the substrate (this compound). This ensures that the concentration of the nucleophile remains effectively constant throughout the reaction, and the reaction follows pseudo-first-order kinetics.
Method 1: In-situ Monitoring by UV-Visible Spectrophotometry
This method is suitable when the product of the reaction has a UV-Vis absorbance spectrum that is significantly different from the starting materials.
Workflow Diagram:
Caption: Workflow for a kinetic study using UV-Vis spectrophotometry.
Detailed Protocol:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a solution of the expected product, 2-amino-5-chloro-4-methoxypyridine (where 'amino' is the nucleophile).
-
Scan the UV-Vis spectrum to find the λmax where the product absorbs strongly and the starting materials have minimal absorbance.
-
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 x 10-2 M.
-
Prepare a series of stock solutions of the amine nucleophile in the same solvent, with concentrations ranging from 0.1 M to 0.5 M.
-
-
Perform the Kinetic Run:
-
Place a quartz cuvette containing a known volume (e.g., 2.5 mL) of the amine solution in the thermostated cell holder of the spectrophotometer.
-
Allow the solution to equilibrate to the desired temperature.
-
Initiate the reaction by adding a small, known volume (e.g., 50 µL) of the this compound stock solution.
-
Immediately begin recording the absorbance at the predetermined λmax at regular time intervals until the absorbance value becomes constant.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction. The slope of this plot is -kobs.
-
Alternatively, most modern spectrophotometer software can directly fit the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.
-
Repeat the experiment for each concentration of the amine nucleophile.
-
The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the concentration of the amine ([Amine]), according to the equation: kobs = k2[Amine].
-
Method 2: Quenched-Flow Analysis by High-Performance Liquid Chromatography (HPLC)
This method is highly versatile and can be used even if there are no significant changes in the UV-Vis spectrum, or if multiple products are formed.
Workflow Diagram:
Caption: Workflow for a kinetic study using quenched-flow HPLC analysis.
Detailed Protocol:
-
HPLC Method Development:
-
Develop a reverse-phase HPLC method that can effectively separate the starting material (this compound), the expected product (e.g., 2-(piperidin-1-yl)-5-chloro-4-methoxypyridine), and a suitable internal standard (a stable compound that does not react under the reaction conditions and has a distinct retention time).
-
Create a calibration curve for the starting material and product relative to the internal standard to allow for accurate quantification.
-
-
Prepare Solutions:
-
Prepare a stock solution of this compound and the internal standard in the chosen reaction solvent.
-
Prepare a stock solution of the amine nucleophile.
-
-
Perform the Kinetic Run:
-
In a thermostated reaction vessel, combine the amine solution and allow it to reach the desired temperature.
-
Initiate the reaction by adding the substrate/internal standard solution.
-
At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a vial containing a quenching solution (e.g., a mixture of the HPLC mobile phase and a small amount of acid to neutralize the amine).
-
-
Data Analysis:
-
Analyze each quenched sample by HPLC.
-
Calculate the concentration of the substrate and/or product at each time point using the calibration curves.
-
Plot the concentration of the substrate versus time and determine the pseudo-first-order rate constant (kobs) by fitting the data to the integrated first-order rate law: ln[Substrate]t = -kobst + ln[Substrate]0.
-
As with the UV-Vis method, determine the second-order rate constant (k2) by plotting kobs versus [Amine].
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Second-Order Rate Constants for the Reaction of this compound with Various Amines in Acetonitrile at 25 °C.
| Nucleophile | k2 (M-1s-1) | Relative Rate |
| Piperidine | Hypothetical Value | Hypothetical Value |
| Morpholine | Hypothetical Value | Hypothetical Value |
| Aniline | Hypothetical Value | Hypothetical Value |
Table 2: Hypothetical Activation Parameters for the Reaction with Piperidine.
| Temperature (°C) | k2 (M-1s-1) |
| 25 | Hypothetical Value |
| 35 | Hypothetical Value |
| 45 | Hypothetical Value |
Activation parameters (Ea, ΔH‡, ΔS‡) can be determined from an Arrhenius plot (ln(k2) vs. 1/T) and the Eyring equation.
Conclusion: A Framework for Predictive Synthesis
This guide provides a comprehensive framework for the analysis of the reaction kinetics of nucleophilic substitution on this compound. By understanding the underlying electronic principles and employing robust experimental methodologies, researchers can generate high-quality, comparative kinetic data. This data is not merely academic; it is a powerful tool for predictive synthesis, enabling the rational selection of nucleophiles and reaction conditions to achieve desired outcomes efficiently and selectively. The protocols detailed herein are designed to be adaptable, providing a solid foundation for further investigations into the reactivity of this and other important heterocyclic scaffolds.
References
A Senior Application Scientist's Guide to Cross-Validation of Experimental Results for 2,5-Dichloro-4-methoxypyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Among these, substituted pyridines are a cornerstone. This guide provides an in-depth, comparative analysis of the reactivity of 2,5-dichloro-4-methoxypyridine, a versatile building block, in key synthetic transformations. We will dissect the nuances of its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, comparing its performance with isomeric dichloropyridines to provide a framework for rational reaction design and optimization.
Understanding the Reactivity Landscape of Dichlorinated Pyridines
The reactivity of dichlorinated pyridines is fundamentally governed by the electronic properties of the pyridine ring and the distinct electronic environments of the chlorine atoms. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the C2 and C4 positions towards nucleophilic attack.[1] However, the interplay of inductive and resonance effects of the substituents, along with the specific reaction conditions, dictates the ultimate regioselectivity.
For this compound, the methoxy group at the C4 position introduces an additional electronic factor. As an electron-donating group through resonance, it can influence the electron density at the adjacent C5 position. This guide will explore how these electronic factors manifest in three critical classes of reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds.[2]
-
Nucleophilic Aromatic Substitution (SNAr): For the introduction of a variety of nucleophiles.
We will compare the reactivity of this compound with its isomer, 2,4-dichloropyridine, to highlight the impact of substituent positioning on reaction outcomes.
Comparative Analysis of Key Transformations
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds.[3] In the context of dichloropyridines, achieving regioselectivity is a primary challenge.
Expertise & Experience: The general reactivity trend for halogens in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling is I > Br > Cl.[4] For dichloropyridines, the chlorine at the C2 position is often more reactive than at other positions due to the activating effect of the adjacent nitrogen atom. However, the choice of catalyst, ligand, and reaction conditions can dramatically influence this selectivity.
Comparative Data for Suzuki-Miyaura Coupling:
| Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Major Product | Yield (%) | C5:C2 Selectivity | Reference |
| 2,5-Dichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) | K₂CO₃ | NMP/H₂O | 100 | 18 | 2-Chloro-5-(4-methoxyphenyl)pyridine | High | High C5 selectivity | [5] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 2-Chloro-4-phenylpyridine | Good | High C4 selectivity | [6] |
Causality Behind Experimental Choices: For 2,5-dichloropyridine, the use of ligand-free "Jeffery" conditions (Pd(OAc)₂ with a phase-transfer catalyst like NBu₄Br) has been shown to favor C5-arylation.[5] This is an unconventional selectivity that provides a powerful tool for synthetic chemists. For 2,4-dichloropyridine, standard Suzuki conditions typically lead to substitution at the more activated C4 position. The methoxy group in this compound is expected to electronically influence the adjacent C5 position, potentially impacting the regioselectivity of the coupling.
Experimental Protocol: C5-Selective Suzuki-Miyaura Coupling of 2,5-Dichloropyridine
This protocol is adapted from literature describing ligand-free, C5-selective cross-coupling.[5]
Materials:
-
2,5-Dichloropyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add a mixture of NMP (5 mL) and degassed water (1 mL) to the flask.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, crucial in the synthesis of a vast number of pharmaceuticals.[7][8] The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields and selectivity.[9]
Expertise & Experience: Similar to the Suzuki coupling, the C2 position of dichloropyridines is generally more susceptible to amination in palladium-catalyzed reactions. However, the steric hindrance of the amine and the ligand can play a significant role in determining the regioselectivity. For 2,4-dichloropyridine, highly regioselective amination at the C2 position has been achieved using specific catalyst systems.[10]
Comparative Data for Buchwald-Hartwig Amination:
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Major Product | Yield (%) | Reference |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | 110 | 4-Chloro-N-phenylpyridin-2-amine | High | [6] |
| 2,5-Dichloropyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 4-(5-Chloropyridin-2-yl)morpholine | Good | [5] |
Causality Behind Experimental Choices: The use of bulky biarylphosphine ligands like Xantphos or BINAP is crucial for promoting the reductive elimination step and preventing catalyst deactivation, especially with less reactive aryl chlorides.[7] The strong base, typically sodium tert-butoxide, is necessary to deprotonate the amine and facilitate its coordination to the palladium center. The methoxy group in this compound may influence the basicity of the pyridine nitrogen, which could have a subtle effect on the catalytic cycle.
Experimental Protocol: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine
This protocol is adapted from a procedure for the highly regioselective amination at the C2 position.[6]
Materials:
-
2,4-Dichloropyridine
-
Aniline or other amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A flame-dried Schlenk flask is charged with Pd(OAc)₂ (1.5 mol%), Xantphos (3 mol%), and NaOtBu (2.0 equiv.) under an inert atmosphere (e.g., argon).
-
Anhydrous toluene is added, and the mixture is stirred for 15 minutes.
-
2,4-Dichloropyridine (1.0 equiv.) and the amine (1.2 equiv.) are added to the flask.
-
The reaction mixture is heated to 110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction is quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the direct functionalization of electron-deficient aromatic rings.[11]
Expertise & Experience: In SNAr reactions of dichloropyridines, the regioselectivity is primarily governed by the stability of the intermediate Meisenheimer complex.[12] Attack at the C4 position of 2,4-dichloropyridine is generally favored because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing greater stabilization.[6] For this compound, the situation is more complex. While the C2 position is activated by the nitrogen, the C5 position is influenced by both the adjacent chlorine and the C4-methoxy group.
Comparative Reactivity in SNAr:
| Substrate | Nucleophile | Predominant Position of Attack | Reactivity Rationale |
| 2,4-Dichloropyridine | Alkoxides, Amines | C4 | Greater stabilization of the Meisenheimer intermediate.[6] |
| This compound | Alkoxides, Amines | C2 (predicted) | Activation by the adjacent nitrogen atom is likely the dominant factor. |
Causality Behind Experimental Choices: The choice of nucleophile and solvent can significantly impact the reaction rate and selectivity. Stronger nucleophiles and polar aprotic solvents generally accelerate SNAr reactions. For this compound, while C2 substitution is predicted to be favored due to the proximity of the nitrogen, the electronic donation from the methoxy group could slightly deactivate the C5 position towards nucleophilic attack.
Experimental Protocol: SNAr with Sodium Methoxide
This is a general protocol that can be adapted for various dichloropyridine substrates.
Materials:
-
Dichloropyridine (e.g., 2,4-dichloropyridine)
-
Sodium methoxide
-
Methanol (anhydrous)
-
Standard laboratory glassware
Procedure:
-
Dissolve the dichloropyridine (1.0 equiv.) in anhydrous methanol in a round-bottom flask.
-
Add a solution of sodium methoxide (1.1 equiv.) in methanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by crystallization or column chromatography.
SNAr Mechanism Pathway
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion and Future Outlook
This guide provides a comparative framework for understanding and predicting the reactivity of this compound in key synthetic transformations. By cross-validating with the known reactivity of isomeric dichloropyridines and understanding the underlying electronic and mechanistic principles, researchers can make more informed decisions in the design of their synthetic routes.
The ability to selectively functionalize each position of the pyridine ring is a powerful tool in medicinal chemistry. While general trends in reactivity can be predicted, the subtle interplay of steric and electronic effects often necessitates experimental validation. The protocols and comparative data presented herein serve as a robust starting point for such investigations. Future work in this area will likely focus on the development of even more selective and efficient catalytic systems, further expanding the synthetic utility of versatile building blocks like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2,5-Dichloro-4-methoxypyridine
In our commitment to advancing scientific discovery while prioritizing researcher safety, this guide provides essential, field-proven protocols for the safe handling of 2,5-Dichloro-4-methoxypyridine. As drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This document moves beyond mere compliance, offering a framework for integrating safety into your experimental workflow, thereby fostering a culture of excellence and responsibility in the laboratory.
Understanding the Hazard Profile of this compound
This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
These classifications necessitate a stringent adherence to personal protective equipment (PPE) protocols and engineering controls to mitigate exposure risks. The causality is clear: direct contact with the compound can lead to localized tissue irritation, and inhalation of dust or vapors can compromise respiratory function.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is your primary defense against chemical exposure. A comprehensive PPE strategy is not just about wearing the right gear, but also about the discipline of its use in every stage of handling, from preparation to disposal.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or PVA). Nitrile gloves are not recommended for prolonged contact. | Prevents skin contact, which can cause irritation. Always inspect gloves prior to use and use proper removal technique.[4] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[2][5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in cases of inadequate ventilation. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[2] |
Experimental Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE. This workflow ensures that safety measures are scaled to the specific risks of the experimental procedure.
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic operational plan is critical for minimizing risk and ensuring procedural consistency.
3.1. Preparation and Engineering Controls
-
Fume Hood Verification: Ensure a chemical fume hood is operational and available. The best way to prevent exposure to airborne substances is to vent them away from the user.[6]
-
Emergency Equipment: Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Designated Area: Designate a specific area for handling the compound to contain potential spills.[2]
3.2. Donning Personal Protective Equipment
Before handling, put on all required PPE as specified in Table 1.
3.3. Handling the Compound
-
Weighing and Transfers: Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[2]
-
Spill Containment: Keep absorbent materials, such as sand or vermiculite, readily available to contain any spills.[7]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke when using this product.[8] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][8]
3.4. Doffing and Decontamination
-
Glove Removal: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.
-
Hand Washing: Wash hands and face thoroughly after handling.[1][8]
-
Lab Coat: Remove lab coats before leaving the laboratory to prevent the spread of contamination.
Disposal Plan: Managing Contaminated Materials and Waste
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Collection
-
Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[2]
4.2. Waste Treatment and Disposal
-
Dispose of contents and container to an approved waste disposal plant.[1][8]
-
Never pour chemical waste into sink drains or wastebaskets. Place chemical waste in appropriately labeled waste containers.[9]
-
For halogenated organic compounds, use designated "Halogenated Organic Waste" containers.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is paramount.
5.1. First Aid Measures
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][8]
-
If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[8]
5.2. Spill Management
-
Small Spills: For a small spill that can be cleaned up in 10 minutes by trained personnel, absorb with an inert dry material and place it in an appropriate waste disposal container.[4]
-
Large Spills: If a large amount is spilled, immediately evacuate and secure the area and contact your institution's Environmental Health & Safety (EH&S) office.[4]
By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues. This proactive stance on safety not only protects against immediate hazards but also reinforces the principles of responsible scientific practice.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. healthybean.org [healthybean.org]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. uwlax.edu [uwlax.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
